molecular formula C8H14ClN5 B571527 2-Chloro-4-diethylamino-6-methylamino-s-triazine CAS No. 83807-82-3

2-Chloro-4-diethylamino-6-methylamino-s-triazine

Cat. No.: B571527
CAS No.: 83807-82-3
M. Wt: 215.685
InChI Key: JTOXFTHSONSSIJ-UHFFFAOYSA-N
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Description

2-Chloro-4-diethylamino-6-methylamino-s-triazine is a chloro-amino-s-triazine derivative with established utility in agricultural and plant science research. Scientific literature indicates that this class of compounds exhibits herbicidal activity and can function as a plant growth inhibitor . Its research value is rooted in the broader family of s-triazine herbicides, which are known to act by inhibiting photosynthesis in susceptible plants . The compound's mechanism is understood through its structural similarity to other chlorotriazines, which are believed to block electron transport in the photosystem II complex of plant chloroplasts, leading to a cessation of energy production and eventual plant death. Furthermore, studies on related compounds suggest that metabolic pathways, such as conjugation with glutathione mediated by glutathione S-transferase enzymes, play a significant role in their selectivity and mode of action . This makes 2-Chloro-4-diethylamino-6-methylamino-s-triazine a relevant candidate for investigations into herbicide efficacy, environmental fate, and plant biochemical responses. The compound serves as a valuable reference standard and tool for researchers developing new agrochemicals and studying plant physiology and stress responses.

Properties

IUPAC Name

6-chloro-2-N,2-N-diethyl-4-N-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN5/c1-4-14(5-2)8-12-6(9)11-7(10-3)13-8/h4-5H2,1-3H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOXFTHSONSSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Conformation of Diethylamino-Methylamino-s-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the molecular structure and conformational dynamics of diethylamino-methylamino-s-triazines . It focuses on the interplay between electronic conjugation, steric hindrance, and hydrogen bonding that dictates the 3D architecture of these molecules.

Executive Summary

The diethylamino-methylamino-s-triazine scaffold represents a specific class of 1,3,5-triazine derivatives characterized by an asymmetric substitution pattern: a bulky, tertiary diethylamino group and a smaller, secondary methylamino group. This asymmetry creates a unique conformational landscape where the "amidine-like" resonance of the s-triazine ring competes with steric repulsion.

Understanding these dynamics is critical for:

  • Drug Design: Optimizing receptor binding affinity where planar vs. twisted conformations determine efficacy.

  • Agrochemical Stability: Predicting hydrolytic stability and metabolic degradation pathways (e.g., N-dealkylation).

  • Material Science: Controlling supramolecular assembly via hydrogen bonding networks.

Electronic Structure and Resonance

The s-triazine (1,3,5-triazine) core is an electron-deficient aromatic heterocycle. When substituted with amino groups, the lone pair electrons on the exocyclic nitrogen atoms participate in strong


 conjugation with the ring system.
The Amidine Character

The C-N exocyclic bonds exhibit partial double-bond character due to resonance. This restricts rotation, leading to distinct rotamers observable by NMR.[1]

  • Diethylamino Group: Being a tertiary amine, it acts as a strong electron donor (

    
     effect) but lacks a proton for hydrogen bonding. The two ethyl chains introduce significant steric bulk.
    
  • Methylamino Group: Being a secondary amine, it donates electrons but also possesses an N-H proton, allowing for intramolecular or intermolecular hydrogen bonding.

Resonance Visualization

The following diagram illustrates the resonance contributors that enforce planarity and restrict rotation.

Resonance cluster_0 Resonance Contributors S1 Structure A (Neutral) S2 Structure B (Charge Separated) S1->S2 e- donation from N(Et)2 S3 Structure C (Delocalized) S2->S3 Ring N protonation/solvation Effect Consequence: C-N bond order > 1.0 Restricted Rotation S3->Effect

Figure 1: Resonance structures showing electron donation from exocyclic amines into the electron-deficient triazine ring, increasing the C-N bond order.

Conformational Analysis

The conformation is defined by the torsion angles around the exocyclic C-N bonds.

Rotational Barriers

The barrier to rotation (


) for the C-N bond in amino-s-triazines typically ranges from 14 to 17 kcal/mol .
  • Methylamino Group: Can adopt syn or anti conformations relative to the adjacent ring nitrogen. The anti rotamer is often favored to minimize repulsion between the methyl group and the ring nitrogen lone pair, though intramolecular H-bonding can stabilize the syn form if a suitable acceptor (like a ring substituent) is present.

  • Diethylamino Group: The two ethyl groups create a "propeller" or "geared" effect. To minimize steric clash with the ring nitrogens, the ethyl groups often rotate out of the aromatic plane, breaking perfect planarity but maintaining conjugation.

Steric vs. Electronic Conflict

A critical structural feature is the competition between:

  • Electronic Conjugation: Favors a planar (

    
     torsion) geometry to maximize orbital overlap.
    
  • Steric Repulsion: The ethyl groups of the diethylamino moiety clash with the ring nitrogens, favoring a twisted geometry.

Result: The molecule typically adopts a compromised, slightly twisted conformation for the diethylamino group, while the methylamino group remains largely planar.

Experimental Characterization Protocols

To validate the structure and conformation, a combination of X-ray crystallography and Dynamic NMR (DNMR) is required.

Protocol: Variable Temperature (VT) NMR

This protocol determines the rotational energy barrier (


) of the C-N bonds.

Reagents & Equipment:

  • High-field NMR Spectrometer (500 MHz+).

  • Solvent:

    
     (for ambient), 
    
    
    
    or
    
    
    (for high temp).
  • Target Compound: Purified Diethylamino-methylamino-s-triazine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of deuterated solvent.

  • Low-Temperature Acquisition: Cool the probe to -40°C. Acquire

    
     and 
    
    
    
    spectra. Look for signal splitting of the N-alkyl groups (decoalescence), indicating "frozen" rotamers.
  • Stepwise Heating: Increase temperature in 10°C increments up to 120°C (solvent permitting).

  • Coalescence Point (

    
    ):  Identify the temperature where the split signals merge into a single broad peak.
    
  • Calculation: Use the Eyring equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is in Kelvin and
    
    
    is the peak separation in Hz at the slow exchange limit.
Protocol: Single Crystal X-Ray Diffraction

Objective: Determine the solid-state conformation and intermolecular H-bonding networks.

Crystallization Strategy:

  • Solvent System: Slow evaporation from Ethanol/Water (9:1) or Vapor Diffusion using Methanol (solvent) and Hexane (antisolvent).

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion of the flexible ethyl chains.

Key Parameters to Extract:

  • Torsion Angles:

    
    .
    
  • Pyramidalization: Deviation of the exocyclic nitrogen from planarity (sum of bond angles around N).

  • H-Bond Geometry: Distance and angle of

    
    .
    

Quantitative Data Summary

ParameterMethylamino GroupDiethylamino Group
Hybridization

(Planar)

/ partial

(Twisted)
H-Bond Capability Donor (N-H) & AcceptorAcceptor only (Sterically hindered)
Rotational Barrier ~16-18 kcal/mol~14-16 kcal/mol
Dominant Effect H-bonding / ConjugationSteric Bulk / Hydrophobicity
Major Rotamers syn / antigeared (propeller-like)

Structural Logic & Pathways

The following diagram details the logical flow from molecular substitution to macroscopic property, utilizing Graphviz.

ConformationLogic Substituents Substituents: Diethylamino (Bulk) + Methylamino (H-Donor) Sterics Mechanism 2: Steric Repulsion (Demands Twist) Substituents->Sterics HBond Mechanism 3: Intramolecular H-Bond (Locks Methylamino) Substituents->HBond Core s-Triazine Core: Electron Deficient Resonance Mechanism 1: p-pi Conjugation (Demands Planarity) Core->Resonance Conf_ME Methylamino Conformation: Planar, H-Bonded to Ring N Resonance->Conf_ME Conf_DE Diethylamino Conformation: Twisted / Geared Resonance->Conf_DE Sterics->Conf_DE Dominates HBond->Conf_ME Stabilizes Properties Macroscopic Properties: - Lipophilicity (LogP) - Receptor Fit - Solubility Conf_ME->Properties Conf_DE->Properties

Figure 2: Causal relationship between substituent nature, fundamental physical forces, and resulting conformational properties.

References

  • Restricted Rotations in 4,6-bis- and 2,4,6-tris-(N,N-dialkylamino)-s-triazines. ResearchGate. Available at: [Link]

  • Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. National Institutes of Health (PMC). Available at: [Link]

  • Role of hydrogen bonding in the formation of glasses by small molecules: a triazine case study. Royal Society of Chemistry. Available at: [Link]

  • Crystal structure of 2-chloro-4,6-bis(diisopropylamino)-s-triazine. ResearchGate. Available at: [Link]

  • 2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties. US EPA CompTox Chemicals Dashboard. Available at: [Link]

Sources

The Aquatic Menace of s-Triazine Herbicides: A Toxicological Deep-Dive on 2-Chloro-4-diethylamino-6-methylamino-s-triazine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Environmental Scientists

Preamble: The Challenge of Analog Assessment

The s-triazine herbicides represent a class of nitrogen-containing heterocyclic compounds widely utilized in agriculture for the control of broadleaf weeds. While effective, their persistence and mobility in soil can lead to the contamination of aquatic ecosystems, posing a significant threat to non-target organisms. This guide focuses on the toxicity profile of a specific s-triazine, 2-Chloro-4-diethylamino-6-methylamino-s-triazine. However, a comprehensive review of scientific literature reveals a significant data gap for this particular compound.

In light of this, and adhering to established principles of toxicological assessment for structurally similar compounds, this guide will leverage the extensive body of research available for Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine), the most widely used and studied s-triazine herbicide.[1][2] The rationale for this surrogate approach lies in the shared s-triazine core structure and the common primary mechanism of toxicity across this class of herbicides.[3] This document will therefore provide a detailed toxicological profile of Atrazine as a representative compound to infer the potential aquatic risks of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, while clearly noting the limited direct data for the latter.

Chemical Identity and Physicochemical Properties

The s-triazine herbicides are characterized by a symmetrical triazine ring with various substituents. These substitutions influence their solubility, persistence, and specific toxicity.

CompoundIUPAC NameCAS NumberMolecular FormulaKey Structural Difference from Atrazine
Target Compound 2-Chloro-4-(diethylamino)-6-(methylamino)-1,3,5-triazine83807-82-3C9H16ClN5Diethyl and methylamino groups
Surrogate: Atrazine 2-chloro-4-ethylamino-6-isopropylamino-s-triazine1912-24-9C8H14ClN5Ethylamino and isopropylamino groups

The physicochemical properties of these compounds, such as water solubility and octanol-water partition coefficient (Kow), are critical determinants of their environmental fate and bioavailability in aquatic systems. Atrazine, for instance, has a water solubility of 33 mg/L at 20°C, which contributes to its mobility in soil and runoff into surface waters.[4]

Environmental Fate and Transport in Aquatic Systems

Once introduced into aquatic environments, s-triazine herbicides are subject to a variety of transport and transformation processes that dictate their concentration, persistence, and ultimate impact.

Key Processes:

  • Persistence and Degradation: s-Triazines are relatively persistent in water.[4] Degradation occurs through both abiotic (e.g., photolysis, hydrolysis) and biotic (microbial) pathways. The half-life of Atrazine in aquatic systems can range from a few days to several months, depending on environmental conditions such as temperature, pH, and microbial activity.[5]

  • Sorption and Partitioning: These herbicides can adsorb to sediment and suspended particulate matter, which can act as both a sink and a long-term source of contamination. The extent of sorption is influenced by sediment organic carbon content and clay mineralogy.

  • Bioaccumulation: s-Triazine herbicides generally exhibit low to moderate bioaccumulation potential in aquatic organisms. This is due to their relatively rapid metabolism and excretion by most aquatic fauna.[6]

Environmental_Fate s-Triazine Input s-Triazine Input Aquatic System Aquatic System s-Triazine Input->Aquatic System Water Column Water Column Aquatic System->Water Column Dissolution Sediment Sediment Water Column->Sediment Sorption Biota Biota Water Column->Biota Uptake Degradation Products Degradation Products Water Column->Degradation Products Photolysis Microbial Degradation Sediment->Degradation Products Microbial Degradation Metabolites Metabolites Biota->Metabolites Metabolism

Caption: Environmental fate of s-triazine herbicides in aquatic systems.

Mechanisms of Toxic Action

The primary mechanism of toxicity for s-triazine herbicides in photosynthetic organisms is the inhibition of photosynthesis at Photosystem II (PSII) .

  • Primary Mechanism: These herbicides bind to the D1 protein of the PSII complex in chloroplasts, blocking the electron transport chain. This disruption of photosynthesis leads to a reduction in primary productivity and can have cascading effects throughout the aquatic food web.[7]

Caption: Mechanism of photosynthesis inhibition by s-triazine herbicides at Photosystem II.

  • Secondary Mechanisms in Fauna: While non-photosynthetic organisms are not susceptible to the primary mode of action, studies on Atrazine have revealed other toxicological effects, including:

    • Endocrine Disruption: Atrazine has been shown to interfere with the endocrine systems of fish, amphibians, and reptiles.[8] It can induce the enzyme aromatase, which converts androgens to estrogens, leading to demasculinization and feminization in male frogs.

    • Oxidative Stress: Exposure to Atrazine can induce oxidative stress in fish, leading to cellular damage.

    • Immunotoxicity: Some studies suggest that Atrazine can suppress the immune system of aquatic organisms, making them more susceptible to diseases.

Ecotoxicological Effects on Aquatic Organisms

The toxicity of s-triazine herbicides varies among different aquatic organisms. Generally, primary producers (algae and aquatic plants) are the most sensitive.

Summary of Acute and Chronic Toxicity Data for Atrazine

Organism GroupSpeciesEndpointConcentration (µg/L)Reference
Algae Scenedesmus subspicatus96-h EC50 (growth)21 - 110[6]
Chlorella vulgaris11-d EC50 (growth)25[6]
Aquatic Plants Lemna gibba (Duckweed)7-d EC5022[8]
Invertebrates Daphnia magna (Water flea)48-h EC50>10,000[6]
Chironomus tentans (Midge)96-h LC50790[6]
Fish Oncorhynchus mykiss (Rainbow trout)96-h LC504,500 - 11,000[6]
Pimephales promelas (Fathead minnow)96-h LC507,600[6]
Sciaenops ocellatus (Red drum larvae)Sublethal effects on growth and behavior40 - 80[9]

Key Observations:

  • High Toxicity to Primary Producers: The data clearly indicate that algae and aquatic plants are highly sensitive to Atrazine, with effects observed at concentrations in the low microgram per liter range.

  • Lower Acute Toxicity to Fauna: Invertebrates and fish generally exhibit lower sensitivity to the acute lethal effects of Atrazine.

  • Sublethal Effects are a Major Concern: Environmentally relevant concentrations of Atrazine have been shown to cause significant sublethal effects in fish, such as altered behavior and reduced growth, which can impact their survival and reproductive success.[9]

Experimental Protocols for Aquatic Toxicity Assessment

The assessment of the aquatic toxicity of herbicides like 2-Chloro-4-diethylamino-6-methylamino-s-triazine should follow standardized and validated protocols to ensure data quality and comparability. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Recommended OECD Test Guidelines:

  • Algal Growth Inhibition Test (OECD 201): This test evaluates the effects of a substance on the growth of freshwater microalgae.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test determines the acute toxicity of a substance to daphnids (water fleas).

  • Fish, Acute Toxicity Test (OECD 203): This test assesses the acute lethal toxicity of a substance to fish.

  • Fish, Early-life Stage Toxicity Test (OECD 210): This test provides data on the chronic effects of a substance on the early life stages of fish.

Toxicity_Testing_Workflow cluster_tier1 Tier 1: Acute Toxicity cluster_tier2 Tier 2: Chronic & Sublethal Effects Acute_Algae OECD 201 Algal Growth Inhibition Risk_Assessment Risk_Assessment Acute_Algae->Risk_Assessment Acute_Daphnia OECD 202 Daphnia Immobilisation Acute_Daphnia->Risk_Assessment Acute_Fish OECD 203 Fish Acute Toxicity Chronic_Fish OECD 210 Fish Early-life Stage Acute_Fish->Chronic_Fish If warranted by acute toxicity or exposure profile Acute_Fish->Risk_Assessment Endocrine_Disruption_Assays Specialized Assays (e.g., Aromatase Activity) Chronic_Fish->Endocrine_Disruption_Assays Investigate specific mechanisms Chronic_Fish->Risk_Assessment Endocrine_Disruption_Assays->Risk_Assessment Test_Substance Test_Substance Test_Substance->Acute_Algae Test_Substance->Acute_Daphnia Test_Substance->Acute_Fish

Caption: Tiered workflow for aquatic toxicity testing of an s-triazine herbicide.

Protocol: Fish Acute Toxicity Test (based on OECD 203)

  • Test Organisms: Select a standard fish species (e.g., Rainbow trout, Fathead minnow, Zebrafish) from a healthy, disease-free stock.

  • Test Substance Preparation: Prepare a stock solution of 2-Chloro-4-diethylamino-6-methylamino-s-triazine in a suitable solvent (if necessary) and create a series of dilutions in the test water.

  • Experimental Design:

    • Use a static, semi-static, or flow-through system.

    • Expose groups of fish (e.g., 10 fish per replicate) to at least five concentrations of the test substance and a control.

    • Maintain constant environmental conditions (temperature, light, dissolved oxygen).

  • Observations: Record mortality and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 (the concentration that is lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).

Conclusion and Future Directions

While direct toxicological data for 2-Chloro-4-diethylamino-6-methylamino-s-triazine is scarce, the extensive research on the structurally similar and widely used herbicide, Atrazine, provides a strong basis for inferring its potential toxicity in aquatic systems. The primary mode of action is undoubtedly the inhibition of photosynthesis, making algae and aquatic plants the most vulnerable organisms. Furthermore, the potential for endocrine disruption and other sublethal effects in aquatic fauna at environmentally relevant concentrations warrants significant concern.

Future research should prioritize generating specific toxicity data for 2-Chloro-4-diethylamino-6-methylamino-s-triazine to validate the surrogate-based risk assessment presented here. A comprehensive evaluation following standardized OECD guidelines is crucial for establishing accurate water quality criteria and ensuring the protection of aquatic ecosystems.

References

  • Eisler, R. (1989). Atrazine hazards to fish, wildlife, and invertebrates: a synoptic review. U.S. Fish and Wildlife Service. [Link]

  • Solomon, K. R., et al. (2008). Effects of atrazine on fish, amphibians, and aquatic reptiles: a critical review. Critical reviews in toxicology, 38(9), 721-772. [Link]

  • Hayes, T. B., et al. (2010). Atrazine induces complete feminization and chemical castration in male African clawed frogs (Xenopus laevis). Proceedings of the National Academy of Sciences, 107(10), 4612-4617. [Link]

  • U.S. Environmental Protection Agency. (2016). Refined Ecological Risk Assessment for Atrazine. [Link]

  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]

  • World Health Organization. (2011). Atrazine in Drinking-water. [Link]

  • deNoyelles, F., et al. (1982). Continuous culturing of natural phytoplankton communities in the Experimental Lakes Area: effects of enclosure, in situ incubation, and additions of cadmium. Canadian Journal of Fisheries and Aquatic Sciences, 39(5), 775-783. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Atrazine. [Link]

  • U.S. Environmental Protection Agency. (2021). Atrazine - Chemical Assessment. [Link]

  • U.S. Environmental Protection Agency. (2018). Atrazine Human Health Risk Assessment Now Available for Public Comment. [Link]

  • Canadian Council of Ministers of the Environment. (1999). Canadian water quality guidelines for the protection of aquatic life: Atrazine. [Link]

  • Canadian Council of Ministers of the Environment. (1999). Canadian water quality guidelines for the protection of aquatic life: Cyanazine. [Link]

  • U.S. Environmental Protection Agency. (2025). 2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties. [Link]

  • Alvarez, M. C., & Fuiman, L. A. (2005). Environmental levels of atrazine and its degradation products impair survival skills and growth of red drum larvae. Aquatic Toxicology, 74(3), 229-241. [Link]

  • El-Alawi, Y. S., et al. (2000). Toxicity assessment of atrazine and related triazine compounds in the Microtox assay, and computational modeling for their structure-activity relationship. Molecules, 5(10), 1178-1191. [Link]

  • Leroy, M. B., et al. (2000). Adsorption and desorption of atrazine and deethylatrazine by low organic carbon geologic materials. Journal of Environmental Quality, 29(4), 1221-1229. [Link]

  • Ashton, F. M., & Crafts, A. S. (1970). Mode of action of herbicides. Wiley-Interscience. [Link]

  • McMullin, T. S., et al. (2009). Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels. Drug metabolism and disposition, 37(4), 776-786. [Link]

  • Hänninen, O. O., & Lindström-Seppä, P. (2010). Chloro-s-triazines-toxicokinetic, toxicodynamic, human exposure, and regulatory considerations. Current drug metabolism, 11(8), 667-680. [Link]

Sources

Thermodynamic Stability of Chloro-s-Triazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metastability Paradox

Chloro-s-triazine amines (derivatives of 2,4,6-trichloro-1,3,5-triazine or cyanuric chloride) represent a cornerstone scaffold in medicinal chemistry (e.g., kinase inhibitors) and materials science. Their utility stems from a unique metastable character: they are kinetically stable enough to be isolated and stored, yet thermodynamically primed for nucleophilic substitution.

This guide addresses the critical thermodynamic and kinetic factors governing their stability. The core thesis is that stability is not an inherent static property but a dynamic function of substituent electron donation and pH-dependent hydrolysis . Mastering these variables allows researchers to "lock" the triazine core against degradation while retaining its reactivity for late-stage functionalization.

Theoretical Framework: Electronic Structure & Energetics[1]

The Electrophilic Core

The 1,3,5-triazine ring is electron-deficient due to the three electronegative nitrogen atoms. In cyanuric chloride (TCT), the three chlorine atoms further withdraw electron density (


-withdrawal), making the ring carbons highly electrophilic.
  • Thermodynamic Drive: The replacement of a C-Cl bond (approx. 80 kcal/mol) with a C-N bond (approx. 70-100 kcal/mol depending on resonance) is often exothermic. However, the stability of the resulting amine depends on the resonance donation of the nitrogen lone pair into the triazine

    
    -system.
    
  • Resonance Stabilization: As chlorine atoms are sequentially replaced by amines, the electron density on the ring increases. This raises the LUMO energy, making subsequent nucleophilic attacks (by water or other amines) kinetically slower. This is the origin of the temperature-dependent substitution rules.

The "0-20-60" Rule: Kinetic vs. Thermodynamic Control

The synthesis of chloro-s-triazine amines is governed by a strict kinetic control hierarchy, often summarized as the 0-20-60 Rule . Violating these temperature gates leads to thermodynamic equilibration (over-substitution or hydrolysis).

Substitution StepTarget Temp (°C)Activation Energy BarrierDominant Control
1st Cl (Mono) 0 – 5°CLowKinetic (Fastest)
2nd Cl (Bis) 20 – 40°CMediumKinetic/Thermodynamic
3rd Cl (Tris) > 60°C (Reflux)HighThermodynamic

Hydrolytic Instability: The Primary Degradation Pathway

The most significant threat to the thermodynamic stability of chloro-s-triazine amines is hydrolysis , where water acts as the nucleophile, displacing the chlorine to form hydroxy-triazines (eventually tautomerizing to cyanuric acid derivatives).

Mechanism of Hydrolysis

Hydrolysis is catalyzed by both acid and base, but acidic pathways are most common in shelf-storage scenarios.

  • Protonation: The ring nitrogen is protonated (

    
     approx -1 to 1), dramatically increasing the electrophilicity of the adjacent carbon.
    
  • Water Attack: Water attacks the C-Cl carbon.

  • Elimination: HCl is eliminated, and the aromaticity is restored (initially as the enol form).

Visualization: Stability & Degradation Pathways

TriazineStability TCT Cyanuric Chloride (High Energy) Mono Mono-Amine (Metastable) TCT->Mono R-NH2, 0°C (Kinetic Control) Bis Bis-Amine (Stable) Mono->Bis R-NH2, 40°C Hydrolysis Hydrolysis Product (Inactive/Degraded) Mono->Hydrolysis H2O, H+, >25°C (Thermodynamic Sink) Bis->Hydrolysis H2O, H+, >60°C (Slow Degradation)

Figure 1: The kinetic substitution pathway (solid lines) vs. the thermodynamic hydrolytic sink (dashed red lines).

Experimental Protocols (Self-Validating Systems)

Protocol: Controlled Mono-Substitution

Objective: Synthesize a mono-chloro-s-triazine amine while preventing di-substitution and hydrolysis.

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane)

  • Amine nucleophile (1.0 equiv)

  • DIPEA or

    
     (1.1 equiv)
    
  • Solvent: THF or Acetone (Must be dry; water accelerates hydrolysis).

Step-by-Step Methodology:

  • Setup: Dissolve Cyanuric Chloride in THF at -10°C (Ice/Acetone bath). Validation: Solution must remain clear.

  • Addition: Add the amine dropwise over 30 minutes. Causality: Rapid addition spikes the exotherm, providing enough local energy to cross the activation barrier for the second substitution (impurity formation).

  • Base Addition: Add DIPEA dropwise after amine addition is initiated. The reaction generates HCl; if the base is added too fast, localized heating occurs.

  • Monitoring (Self-Validation):

    • TLC/LC-MS: Check at 1 hour.

    • Success Criteria: Disappearance of starting material (TCT). Presence of Mono-product (

      
      ). Absence  of Bis-product (
      
      
      
      ).
  • Quench: Pour into crushed ice/water. Filter immediately. Reasoning: Low temperature prevents hydrolysis during the aqueous workup.

Protocol: Accelerated Stability Testing (Arrhenius)

Objective: Determine the shelf-life and thermodynamic vulnerability of the C-Cl bond.

  • Preparation: Dissolve the chloro-triazine amine in DMSO:Buffer (1:1) at pH 2, 7, and 10.

  • Incubation: Heat aliquots at 40°C, 60°C, and 80°C.

  • Analysis: HPLC monitoring at t=0, 4h, 24h, 48h.

  • Calculation: Plot

    
     vs 
    
    
    
    .
    • If linear, degradation follows Arrhenius behavior (predictable).

    • If non-linear, autocatalytic degradation (likely HCl generation) is occurring.

Computational Prediction (DFT)

Before synthesis, thermodynamic stability can be modeled using Density Functional Theory (DFT).

  • Method: B3LYP/6-31G(d,p) or

    
    B97X-D (for dispersion corrections).
    
  • Key Metric: Carbon-Chlorine Bond Dissociation Energy (BDE) and the HOMO-LUMO gap.

  • Interpretation:

    • A larger HOMO-LUMO gap generally correlates with higher kinetic stability (hardness).

    • Calculate the

      
       of the hydrolysis reaction: 
      
      
      
      . If
      
      
      is significantly negative (e.g., < -15 kcal/mol), the compound requires strict moisture exclusion.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

  • Majeed Ganai, A., et al. (2021).[1] "Recent advances on the s-triazine scaffold with emphasis on synthesis, structure-activity and pharmacological aspects."[1][2][3][4] ChemistrySelect, 6(7).

  • Prosen, H., & Zupančič-Kralj, L. (2005). "Evaluation of photolysis and hydrolysis of atrazine and its first degradation products in the presence of humic acids." Environmental Pollution, 133(3), 517-529.

  • Barroso, J. (2025). "Bond Dissociation Energy with Gaussian16." Computational Chemistry Blog.

  • National Institutes of Health (NIH). (2018). "Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Variation." Analytical Chemistry.

Sources

Solubility Profile & Technical Analysis: 2-Chloro-4-diethylamino-6-methylamino-s-triazine

[1][2]

Executive Summary

2-Chloro-4-diethylamino-6-methylamino-s-triazine (Formula: C₈H₁₄ClN₅) is a chloro-s-triazine herbicide derivative.[1][2] Structurally, it is an asymmetric analog of Trietazine (where the ethylamino group is replaced by methylamino) and an isomer of Atrazine .[1][2]

While specific experimental solubility datasets for this exact methyl-analog are rare in public literature compared to Atrazine or Simazine, its solubility behavior can be rigorously modeled using Trietazine as a primary reference standard due to the shared diethylamino moiety.[1][2] This guide provides the physicochemical framework, comparative solubility data of closest analogs, and the precise experimental protocols required to validate these values in a research setting.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

The solubility of s-triazines is governed by the balance between the lipophilic alkyl side chains and the polar triazine ring (which possesses weak basicity).[1][2]

PropertyData / Description
Systematic Name 6-chloro-N²,N²-diethyl-N⁴-methyl-1,3,5-triazine-2,4-diamine
Molecular Formula C₈H₁₄ClN₅
Molecular Weight 215.68 g/mol
Structural Class Chloro-s-triazine (2-Cl substituted)
Key Functional Groups Diethylamino (-N(C₂H₅)₂), Methylamino (-NHCH₃), Chloro (-Cl)
LogP (Estimated) 2.8 – 3.1 (Slightly lower than Trietazine due to shorter methyl group)
pKa (Estimated) ~1.7 (Ring nitrogen protonation)
Structural Homology Analysis[1][2]
  • Target Molecule: 2-Cl, 4-N(Et)₂ , 6-NHMe [1][2][3][4][5][6][7][8][9]

  • Trietazine (Reference A): 2-Cl, 4-N(Et)₂ , 6-NHEt (Difference: -CH₂-)[1][2][5][10]

  • Atrazine (Reference B): 2-Cl, 4-NHEt , 6-NHiPr (Isomer)[1][2][9]

Solubility Impact: The presence of the fully substituted diethylamino group significantly increases solubility in organic solvents (Chloroform, Acetone) compared to bis-alkylamino triazines (like Simazine) by reducing the potential for intermolecular hydrogen bonding.[1][2]

Solubility Data: Comparative & Predicted

As direct experimental values for the methyl-analog are proprietary or sparse, the following data for Trietazine serves as the high-confidence proxy.[1][2] The target molecule (Methyl analog) is expected to exhibit slightly higher polarity , resulting in marginally lower solubility in non-polar solvents (Hexane, Benzene) and higher solubility in polar protic solvents (Methanol) compared to Trietazine.[1][2]

Table 1: Solubility Reference Data (Based on Trietazine Analog)

Values represent saturation limits at 20°C.[1][2]

SolventSolubility (mg/L)Solubility (g/L)Polarity Note
Chloroform 500,000500 g/L Excellent solvent; disrupts dipole interactions.[1][2]
Acetone 200,000200 g/L High solubility; standard carrier solvent.[1][2]
Ethanol 170,000170 g/L Good solubility; protic solvent effects.[1][2]
Benzene 30,00030 g/L Moderate; limited by π-stacking competition.[1][2]
Water ~20 - 300.02 - 0.03 g/L Very low; hydrophobic dominance.[1][2]
Table 2: Thermodynamic Trend Prediction

Comparison of Target vs. Atrazine (Isomer)

ParameterAtrazine (Isomer)Target (Diethyl/Methyl)Mechanistic Rationale
H-Bond Donors 2 (-NH-)1 (-NH-)Target has fewer donors, reducing crystal lattice energy.[1][2]
Crystal Energy HighModerateLower lattice energy usually increases organic solubility.[1][2]
Solubility (MeOH) ~18 g/L (27°C)> 25 g/L (Predicted)Reduced H-bonding favors dissolution in alcohols.[1][2]

Thermodynamic Analysis

To determine the temperature dependence of solubility for this compound, the Modified Apelblat Equation is the standard model used for triazines.[2]

Mathematical Model
12

Where:

  • 
     is the mole fraction solubility.[1][11]
    
  • 
     is the absolute temperature (K).[1][2]
    
  • 
     are empirical constants derived from experimental data.
    
Thermodynamic Parameters

Dissolution is typically an endothermic process (


12
  • Enthalpy of Solution (

    
    ):  Positive.[1][2] Solubility increases with temperature.[1][11]
    
  • Gibbs Free Energy (

    
    ):  Positive (non-spontaneous) in water; Negative (spontaneous) in Chloroform/Acetone.[1][2]
    

Experimental Protocols

To generate precise data for the specific 2-Chloro-4-diethylamino-6-methylamino-s-triazine compound, use the following self-validating protocols.

Protocol A: Isothermal Saturation (Gravimetric)

Best for high-solubility organic solvents (Acetone, Chloroform).[1][2]

  • Preparation: Add excess solid compound (approx. 2g) to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at fixed temperature (

    
    ) for 24 hours.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours.

  • Sampling: Withdraw supernatant using a pre-heated syringe with a 0.45 µm PTFE filter.

  • Quantification:

    • Transfer a known volume (

      
      ) to a tared weighing dish.[1][2]
      
    • Evaporate solvent under vacuum/N₂ stream.[1][2]

    • Weigh the dry residue (

      
      ).[1][2]
      
    • Calculation:

      
      .[1][2]
      
Protocol B: HPLC-UV Quantification

Required for low-solubility solvents (Water, Hexane) or precise thermodynamic modeling.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 5µm.[1][2]

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) or Methanol : Water (70:30 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 220 nm (characteristic triazine ring absorption) or 254 nm .[1][2]

  • Calibration: Construct a 5-point calibration curve (1 ppm to 100 ppm) using a certified reference standard (CAS 83807-82-3).

  • Validation: R² > 0.999; Check for degradation peaks (hydroxy-triazines) to ensure stability during equilibration.

Visualization of Solubility Logic

TriazineSolubilityTargetTarget Molecule(Diethyl/Methyl)Solvent_PolarPolar Solvents(MeOH, Water)Target->Solvent_PolarModerate Solubility(>20 g/L MeOH)Solvent_NonPolarNon-Polar Solvents(Chloroform, Benzene)Target->Solvent_NonPolarHigh Solubility(>200 g/L)TrietazineTrietazine(Diethyl/Ethyl)Reference StdTrietazine->TargetRemove -CH2(Slight Polarity Increase)AtrazineAtrazine(Ethyl/Isopropyl)IsomerAtrazine->TargetIsomeric Shift(Secondary -> Tertiary Amine)MechanismSubstitution Effect:-N(Et)2 increases lipophilicityvs -NH-R groupsMechanism->Target

Caption: Structural relationship and predicted solubility trends of the target triazine relative to established standards.

References

  • AERU (Agriculture & Environment Research Unit). (2025).[1][2] Trietazine: PPDB: Pesticide Properties DataBase.[1][2] University of Hertfordshire.[1] Link

  • National Institutes of Health (NIH). (2025).[1][2] Trietazine - Compound Summary (CID 15951).[1][2] PubChem.[1] Link

  • AccuStandard. (2024). Reference Standard: 2-Chloro-4-methylamino-6-diethylamino-s-triazine (CAS 83807-82-3).[1][2] Link

  • Wang, S., et al. (2016).[1][2] "Measurement and Correlation of Solubility of 2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine in Different Organic Solvents." Journal of Chemical & Engineering Data, 61(2).[1][2] (Contextual reference for Atrazine methodology).

  • Kearney, P. C., et al. (1964).[1][2] "Volatility of Seven s-Triazines." Weeds, 12(2), 83-87.[1][2] (Establishes volatility and solubility hierarchy for trietazine analogs).

An In-depth Technical Guide to the Half-life of 2-Chloro-4-diethylamino-6-methylamino-s-triazine in Water

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Persistence of s-Triazines

Symmetrical triazines (s-triazines) substituted with a chlorine atom at the C-2 position are a class of compounds historically used as potent herbicides for broadleaf weed control. Their efficacy is matched by a notable persistence in the environment, particularly in aqueous systems, making the study of their degradation kinetics—quantified by the half-life (t½)—a critical aspect of environmental risk assessment. The half-life of these compounds in water is not a single value but a variable dependent on a matrix of physicochemical and biological factors. This guide provides an in-depth exploration of the mechanisms that govern the degradation of 2-chloro-s-triazines in water and the standardized protocols for their measurement.

Section 1: Primary Degradation Pathways in Aqueous Systems

The persistence of a 2-chloro-s-triazine in water is primarily dictated by three degradation pathways: chemical hydrolysis, photolysis, and microbial degradation.

Chemical Hydrolysis: The Dominant Abiotic Pathway

Chemical hydrolysis is often the most significant abiotic degradation route for 2-chloro-s-triazines. The reaction involves the nucleophilic substitution of the chlorine atom at the C-2 position with a hydroxyl group, yielding a significantly less toxic hydroxy-s-triazine metabolite.[1][2]

Causality Behind the Reaction: The triazine ring is an electron-deficient system, which makes the C-2 carbon, bonded to the electronegative chlorine atom, susceptible to nucleophilic attack. This reaction is strongly catalyzed by both acid and base conditions and is heavily influenced by the pH of the water.[3][4] In acidic waters, the rate of hydrolysis increases significantly.[3] Conversely, in neutral or alkaline waters, the breakdown is negligible, with half-lives extending to two years or more.[3]

Photolysis: Light-Induced Degradation

Photolysis, or degradation by light, can be a significant pathway, particularly in clear, sunlit surface waters.[5][6] This process can occur through two mechanisms:

  • Direct Photolysis: The triazine molecule directly absorbs ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

  • Indirect Photolysis: Other substances in the water, such as dissolved organic matter (DOM) or nitrates, absorb light and produce highly reactive species (e.g., hydroxyl radicals) that then degrade the triazine molecule.[7]

The efficiency of photolytic degradation is influenced by water clarity, depth, season, latitude, and the presence of sensitizing agents.[8][9]

Microbial Degradation: The Biotic Pathway

In environments with adapted microbial consortia, biodegradation can become a dominant degradation pathway.[10][11] Microorganisms have evolved specific enzymatic pathways to break down s-triazines. The initial steps often involve either:

  • Hydrolytic Dechlorination: An enzyme, such as atrazine chlorohydrolase (AtzA or TrzN), replaces the chlorine atom with a hydroxyl group, forming the corresponding hydroxy-triazine.[12]

  • N-Dealkylation: The alkyl side chains (diethylamino and methylamino groups in the target compound) are sequentially removed.[13]

Following these initial steps, the triazine ring can be further broken down (mineralized) to ammonia and carbon dioxide.[1][14]

Section 2: Key Factors Influencing Half-life in Water

The rate of degradation, and thus the half-life, is a function of several interdependent environmental variables.

pH

As the primary driver of chemical hydrolysis, pH is the most critical factor.

  • Acidic pH (pH < 5): Promotes rapid hydrolysis. Atrazine's half-life at pH 5 and 20°C is about 12 weeks.[3]

  • Neutral to Alkaline pH (pH 7-9): Hydrolysis is extremely slow, leading to high persistence.[3][4]

Temperature

Degradation rates, both chemical and biological, generally increase with temperature. The rate of microbial degradation of atrazine, for instance, approximately doubles with each 10°C increase between 10°C and 30°C.[13]

Dissolved Organic Matter (DOM)

DOM can have a dual effect. It can act as a photosensitizer, accelerating indirect photolysis.[7] However, it can also absorb UV light, shielding the triazine molecule from direct photolysis and thereby increasing its persistence.[7]

Data Summary: Atrazine Half-life in Water

The following table summarizes reported half-life values for Atrazine under various conditions, providing a predictive baseline for its analogues.

ConditionpHTemperature (°C)Half-life (t½)Primary Pathway
Acidic Water[3]520~12 weeksChemical Hydrolysis
Neutral/Alkaline Water[3]7-820≥ 2 years(Negligible Hydrolysis)
Surface Water (general)[6][15]~7-820>100 daysPhotolysis/Microbial
Groundwater[16]VariesVaries15 months to 20 years(Minimal Degradation)
Lab Study, Low Fulvic Acid[4]725742 daysChemical Hydrolysis
Lab Study, High Fulvic Acid[4]2.4600.51 daysChemical Hydrolysis

Section 3: Experimental Protocols for Half-life Determination

To ensure regulatory acceptance and scientific validity, determining the hydrolytic half-life of a compound must follow standardized, self-validating protocols. The OECD Test Guideline 111 ("Hydrolysis as a Function of pH") is the global standard.[17][18][19][20][21]

Protocol: Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at environmentally relevant pH values (4, 7, and 9) and temperatures.[17][19]

Step-by-Step Methodology:

  • Preparation of Sterile Buffer Solutions: Prepare sterile aqueous buffers at pH 4.0, 7.0, and 9.0.[20] Sterilization (e.g., by autoclaving or filtration) is critical to prevent microbial degradation.

  • Test Substance Application: Add the test substance (e.g., 2-Chloro-4-diethylamino-6-methylamino-s-triazine) to the buffer solutions at a concentration not exceeding half its water solubility.[20] Use of a radiolabeled (e.g., ¹⁴C) substance is preferred for accurate mass balance.[18]

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to eliminate photolysis as a variable.[18][20]

  • Tier 1 - Preliminary Test: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) for 5 days.[20][21] If less than 10% degradation is observed, the substance is considered hydrolytically stable, and further testing may not be required.[18]

  • Tier 2 - Main Test & Sampling: If the substance is unstable, proceed to the main test at the desired environmental temperature.[20] Samples are taken at appropriate time intervals to establish the degradation curve.[18] Sampling should continue until 90% of the substance has degraded or for a maximum of 30 days.[20]

  • Analysis: Analyze the concentration of the parent compound and identify major hydrolysis products at each time point.[18][20] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques.[22][23][24][25]

  • Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The degradation rate constant (k) is the negative of the slope. The half-life is calculated as: t½ = ln(2) / k .

Visualization of Degradation and Experimental Workflow

cluster_pathway Primary Degradation Pathways Parent 2-Chloro-s-triazine Hydroxy Hydroxy-s-triazine Parent->Hydroxy Hydrolysis (Abiotic) or AtzA/TrzN (Biotic) Dealkylated Dealkylated Metabolites Parent->Dealkylated N-Dealkylation (Biotic) RingCleavage Ring Cleavage Products (CO2, NH3) Hydroxy->RingCleavage Further Biotic Degradation Dealkylated->RingCleavage Further Biotic Degradation

Caption: Primary degradation pathways for 2-chloro-s-triazines in water.

start Start: OECD 111 Protocol prep_buffers Prepare Sterile Buffers (pH 4, 7, 9) start->prep_buffers add_test_substance Add Test Substance (e.g., ¹⁴C-labeled) prep_buffers->add_test_substance incubate Incubate in Dark at Constant Temperature add_test_substance->incubate prelim_test Tier 1: Preliminary Test (50°C, 5 days) incubate->prelim_test stable <10% Degradation Substance is Stable prelim_test->stable Yes unstable >10% Degradation Proceed to Main Test prelim_test->unstable No end End: Report Half-life stable->end main_test Tier 2: Main Test (e.g., 25°C) unstable->main_test sampling Collect Samples Over Time main_test->sampling analysis Analyze Parent & Products (HPLC, GC-MS) sampling->analysis calc Calculate k and t½ analysis->calc calc->end

Caption: Experimental workflow for OECD 111 hydrolysis study.

References

  • Photo-degradation of atrazine in water using UV and investigating its by-products. (2018). Journal of Environmental Health Science and Engineering. Available at: [Link]

  • OECD 111: Hydrolysis as a function of pH & abiotic degradation. Situ Biosciences. Available at: [Link]

  • OECD 111: Hydrolysis as a Function of pH. (2004). ibacon GmbH. Available at: [Link]

  • OECD 111 - Hydrolysis as a Function of pH. Situ Biosciences. Available at: [Link]

  • APPENDIX D: MEASUREMENT OF HYDROLYSIS. ECETOC. Available at: [Link]

  • Guidelines for Canadian Drinking Water Quality - Atrazine. (2011). Health Canada. Available at: [Link]

  • Atrazine Degradation Pathway. (1997). Eawag-BBD. Available at: [Link]

  • A review article on the photocatalytic degradation of atrazine by potential catalysts. (2025). ScienceDirect. Available at: [Link]

  • Test No. 111: Hydrolysis as a Function of pH. OECD. Available at: [Link]

  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Springer Nature Experiments. Available at: [Link]

  • Biodegradation of -Triazine Herbicides by Soil Microorganisms and Their Application for Bioremediation. J-STAGE. Available at: [Link]

  • Atrazine and Its Metabolites in Drinking-water. World Health Organization. Available at: [Link]

  • Efficient Photocatalytic Degradation of Aqueous Atrazine over Graphene-Promoted g-C3N4 Nanosheets. (2023). MDPI. Available at: [Link]

  • Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. PMC. Available at: [Link]

  • Photocatalytic degradation of atrazine herbicide with Illuminated Fe+3-TiO2 Nanoparticles. (2017). PMC. Available at: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. ResearchGate. Available at: [Link]

  • New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural Waters. ProQuest. Available at: [Link]

  • Biological and Chemical Degradation of Atrazine in Three Oregon Soils. (2017). Weed Science. Available at: [Link]

  • Direct and indirect photodegradation of atrazine and S-metolachlor in agriculturally impacted surface water and associated C and N isotope fractionation. (2021). RSC Publishing. Available at: [Link]

  • Biodegradation of atrazine by three strains: identification, enzymes activities, and biodegradation mechanism. (2022). Taylor & Francis Online. Available at: [Link]

  • DEGRADATION OF ATRAZINE AND RELATED S-TRIAZINES. Kansas State University. Available at: [Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. Available at: [Link]

  • Agronomic and environmental implications of enhanced s-triazine degradation. (2009). USDA ARS. Available at: [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation. (2023). Semantic Scholar. Available at: [Link]

  • Atrazine in Drinking-water. World Health Organization. Available at: [Link]

  • Canadian Water Quality Guidelines for the Protection of Agricultural Water Uses - Atrazine. CCME. Available at: [Link]

  • Degradation of Residual Herbicide Atrazine in Agri-Food and Washing Water. (2022). MDPI. Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 2-Chloro-4-diethylamino-6-methylamino-s-triazine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, a disubstituted chloro-s-triazine derivative with potential applications in medicinal chemistry and drug development. The synthesis is based on a sequential nucleophilic aromatic substitution (SNAr) reaction, leveraging the differential reactivity of the chlorine atoms on the cyanuric chloride scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety precautions, and characterization data to ensure reproducible and reliable results.

Introduction

The 1,3,5-triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The synthetic versatility of 2,4,6-trichloro-s-triazine (cyanuric chloride) allows for the controlled, stepwise introduction of various nucleophiles, enabling the creation of diverse libraries of substituted triazines.[3][4] The reactivity of the chlorine atoms on the triazine ring is temperature-dependent; the first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures.[5] This differential reactivity is the cornerstone of the selective synthesis of asymmetrically substituted s-triazines.

This document details the synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine, a valuable intermediate for further chemical elaboration. The protocol is designed to be a self-validating system, with clear explanations for each step and references to authoritative sources.

Reaction Scheme

The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine proceeds in two sequential nucleophilic substitution steps, starting from cyanuric chloride. The order of amine addition is critical for achieving a high yield of the desired product. Based on the principles of nucleophilicity and steric hindrance, the less sterically hindered and more nucleophilic amine, methylamine, is introduced first.[6] This is followed by the addition of the bulkier diethylamine at a higher temperature.

Step 1: Synthesis of 2,4-dichloro-6-methylamino-s-triazine (Intermediate 1) Step 2: Synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine (Final Product)

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Cyanuric chloride (2,4,6-trichloro-s-triazine)≥99%Sigma-Aldrich
Methylamine solution (40 wt. % in H₂O)Sigma-Aldrich
Diethylamine≥99.5%Sigma-Aldrich
N,N-Diisopropylethylamine (DIEA)≥99%Sigma-Aldrich
AcetoneAnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Sodium bicarbonate (NaHCO₃)≥99.5%Sigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Silica gel60 Å, 230-400 meshSigma-Aldrich
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Merck
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer with hotplate

  • Dropping funnels

  • Condenser

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

PART 1: Synthesis of 2,4-dichloro-6-methylamino-s-triazine (Intermediate 1)

This initial step involves the monosubstitution of cyanuric chloride with methylamine at a controlled low temperature to favor the formation of the desired dichlorotriazine intermediate.[7][8]

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (10.0 g, 54.2 mmol) in 100 mL of anhydrous acetone.

  • Cool the solution to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of methylamine (4.2 g of 40 wt. % solution, ~54.2 mmol) and N,N-Diisopropylethylamine (DIEA) (9.5 mL, 54.2 mmol) in 50 mL of cold acetone.

  • Add the methylamine/DIEA solution dropwise to the stirred cyanuric chloride solution over a period of 1 hour, ensuring the temperature remains between 0-5 °C. The DIEA acts as an HCl scavenger.[3]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the cyanuric chloride spot and the appearance of a new, more polar spot indicates the formation of the product.

  • Once the reaction is complete, filter the reaction mixture to remove the DIEA hydrochloride salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2,4-dichloro-6-methylamino-s-triazine. This intermediate is often used in the next step without further purification.

PART 2: Synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine (Final Product)

The second substitution is carried out at room temperature, where the less reactive dichlorotriazine intermediate reacts with diethylamine.[9][10]

Procedure:

  • Dissolve the crude 2,4-dichloro-6-methylamino-s-triazine from the previous step in 100 mL of anhydrous tetrahydrofuran (THF) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • In a separate beaker, prepare a solution of diethylamine (5.7 mL, 54.2 mmol) and DIEA (9.5 mL, 54.2 mmol) in 30 mL of THF.

  • Add the diethylamine/DIEA solution dropwise to the stirred solution of the intermediate at room temperature over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to expedite the process if monitoring indicates a slow conversion.

  • Monitor the reaction progress by TLC using ethyl acetate/hexane (1:1) as the eluent.

  • Upon completion, filter the reaction mixture to remove the precipitated DIEA hydrochloride.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude 2-Chloro-4-diethylamino-6-methylamino-s-triazine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.[2][11]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution cluster_purification Purification CC Cyanuric Chloride in Acetone R1 Reaction at 0-5 °C CC->R1 MA Methylamine + DIEA in Acetone MA->R1 Int1_crude Crude 2,4-dichloro-6- methylamino-s-triazine R1->Int1_crude Int1_THF Intermediate 1 in THF Int1_crude->Int1_THF Dissolve R2 Reaction at RT to 50 °C Int1_THF->R2 DEA Diethylamine + DIEA in THF DEA->R2 FP_crude Crude Final Product R2->FP_crude Purify Column Chromatography or Recrystallization FP_crude->Purify Purify FP_pure Pure 2-Chloro-4-diethylamino- 6-methylamino-s-triazine Purify->FP_pure

Caption: Synthetic workflow for 2-Chloro-4-diethylamino-6-methylamino-s-triazine.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Value
Molecular Formula C₈H₁₄ClN₅
Molecular Weight 215.68 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) Expected signals for ethyl and methyl groups attached to the triazine ring.
¹³C NMR (CDCl₃, 100 MHz) Expected signals for the triazine ring carbons and the alkyl carbons.
Mass Spectrometry (EI) m/z 215 (M⁺), 217 (M⁺+2) due to the chlorine isotope. The base peak is often observed at m/z 200, corresponding to the loss of a methyl group.[2]

Note: Specific chemical shifts for NMR may vary slightly depending on the solvent and instrument used. It is recommended to compare the obtained spectra with data from authenticated reference standards if available.

Safety and Handling

Cyanuric Chloride:

  • Highly toxic and corrosive. Reacts violently with water.[1][12][13]

  • Causes severe skin burns and eye damage. Fatal if inhaled.[12]

  • Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[7][14]

  • Keep away from moisture.[1]

Methylamine and Diethylamine:

  • Flammable liquids and vapors.[12][13]

  • Toxic if swallowed or in contact with skin and harmful if inhaled.[12]

  • Causes severe skin burns and eye damage.[1]

  • Work in a well-ventilated fume hood and wear appropriate PPE.[14][15]

  • Keep away from heat, sparks, and open flames.[13]

General Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dispose of all chemical waste according to institutional and local regulations.

References

  • AK Scientific, Inc.
  • Sigma-Aldrich. Safety Data Sheet: Cyanuric chloride-13C3. (2024).
  • CDH Fine Chemical.
  • Loba Chemie. CYANURIC CHLORIDE FOR SYNTHESIS.
  • Gas-Sensing.com.
  • El-Faham, A., Sharma, A., & Farooq, M. et al. (2020).
  • Fisher Scientific.
  • NIST. Mass spectrum of s-Triazine, 2-chloro-4-(isopropylamino)-6-(methylamino)-.
  • Analytical Sciences.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines. (2018).
  • Thakare, V. M., & Dhote, S. N. (2020). Synthesis and Characterization of Some Novel S-Triazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 11(1), 407-412.
  • de Fatima, A., & Fernandes, S. A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100.
  • PrepChem.com. Synthesis of 2,4-dichloro-6-isopropylamino-s-triazine.
  • Pandya, J. M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL TRIAZINE COMPOUND AND THEIR BIOLOGICAL STUDIES. RASĀYAN Journal of Chemistry, 14(2), 1183-1190.
  • BenchChem.
  • El-Faham, A., et al. (2020).
  • BenchChem. Optimizing Reaction Conditions for Nucleophilic Substitution on the Triazine Ring.
  • Sato, D., et al. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds.
  • SpectraBase. 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine - Optional[MS (GC)] - Spectrum.
  • SpectraBase. 2-Chloro-4,6-diamino-1,3,5-triazine - Optional[MS (GC)] - Spectrum.
  • ChemicalBook. 2,4-diamino-6-diethylamino-1,3,5-triazine(2073-31-6) 13c nmr.
  • ISI, Israel Scientific Instruments Ltd. 2-Chloro-4-methylamino-6-diethylamino-s-triazine.
  • EPA. 2-Chloro-4-methylamino-6-ethylamino-s-triazine Properties.
  • GSRS. 2-CHLORO-4,6-DIAMINO-S-TRIAZINE.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
  • Antonov, L., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(20), 4701.
  • Rykowski, A., et al. (2025). 1H- and 13C-NMR Investigations on s-Adduct Formation of 1,2,4Triazine 4Oxides and 3-Chloro-6-phenyl-1,2,4-triazine with Liquid Ammonia and Alkylamines.
  • Organic Syntheses. 1,3,5-[tris-piperazine]-triazine.

Sources

Application Note: Advanced HPLC Method Development for s-Triazine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of s-triazine amines presents a bifurcated chromatographic challenge. While substituted chlorotriazine herbicides (e.g., Atrazine) are amenable to standard Reversed-Phase (RP) HPLC, their polar amine metabolites and industrial analogues (e.g., Melamine, Ammeline) exhibit poor retention and severe peak tailing on C18 stationary phases. This guide provides a dual-track protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar triazine amines and Modified Reversed-Phase for hydrophobic triazine herbicides.

Introduction & Chemical Logic

The s-triazine ring (1,3,5-triazine) is the core scaffold for a wide class of compounds ranging from herbicides to industrial resins. Successful separation requires understanding the polarity shift introduced by the amine substituents.

The Polarity Dichotomy
  • Group A (Hydrophobic/Herbicidal): Substituted with chlorides or alkyl groups (e.g., Atrazine, Simazine).

    • LogP: > 2.0

    • Challenge: Resolution of structural isomers; environmental matrix interference.

  • Group B (Polar/Metabolites): Substituted with -NH2 or -OH groups (e.g., Melamine, Ammeline, Cyanuric Acid).

    • LogP: < -0.5 (Highly Polar)

    • Challenge: "Blow-through" (elution at void volume) on C18; secondary silanol interactions causing tailing; low solubility in organic solvents.

Method Selection Decision Tree

Use the following logic flow to select the correct protocol for your analyte list.

MethodSelection Start Start: Define Analyte List CheckPolarity Check LogP / Polarity Start->CheckPolarity HighLogP LogP > 1.0 (Atrazine, Simazine) CheckPolarity->HighLogP Hydrophobic LowLogP LogP < 0 (Melamine, Ammeline) CheckPolarity->LowLogP Hydrophilic Mixed Mixed Polarity List? CheckPolarity->Mixed Both Types RP_Path Protocol B: Reversed Phase (C18 / Phenyl-Hexyl) HighLogP->RP_Path HILIC_Path Protocol A: HILIC (Zwitterionic / Amide) LowLogP->HILIC_Path Mixed_Sol Use Mixed-Mode Column (C18 + Ion Exchange) Mixed->Mixed_Sol

Figure 1: Decision matrix for s-triazine method selection based on analyte hydrophobicity.

Protocol A: HILIC Method for Polar Amines (Melamine/Ammeline)

Target Analytes: Melamine, Ammeline, Ammelide, Cyanuric Acid.[1][2] Rationale: These analytes are too polar for C18. HILIC creates a water-rich layer on the silica surface, allowing polar analytes to partition into this layer.

Chromatographic Conditions
ParameterSpecificationCausality / Note
Column Zwitterionic HILIC or Amide-HILIC (2.1 x 100 mm, 3.5 µm)Zwitterionic phases provide electrostatic modulation, reducing peak tailing for basic amines.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8) in 95:5 Water:ACNHigh water content buffer for the "aqueous layer" formation.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic acts as the "weak" solvent in HILIC.
Flow Rate 0.3 - 0.5 mL/minLower flow rates enhance mass transfer in the viscous water layer.
Injection Solvent 100% Acetonitrile (or 90:10 ACN:Water)CRITICAL: Injecting in water will disrupt the HILIC mechanism and cause peak distortion.
Detection UV @ 210 nm or MS/MS (ESI+)s-Triazines have low UV absorbance; 210 nm is required if MS is unavailable.
Gradient Program

Note: In HILIC, the gradient runs from High Organic to Low Organic (opposite of RP).

Time (min)% Mobile Phase B (Organic)Event
0.095%Initial Equilibration
2.095%Isocratic Hold (Establish baseline)
10.060%Linear Ramp (Elute polar amines)
12.060%Hold
12.195%Return to Initial
20.095%Re-equilibration (Critical in HILIC)
Self-Validating System Suitability (SST)

To ensure data trustworthiness, the system must pass these criteria before sample analysis:

  • Retention Time Stability: ± 2% over 5 injections (HILIC is sensitive to temperature/hydration).

  • Tailing Factor (Melamine): < 1.5 (Indicates successful suppression of silanol interactions).

  • Resolution: > 2.0 between Melamine and Ammeline.

Protocol B: Reversed-Phase Method for Herbicides (Atrazine/Simazine)

Target Analytes: Atrazine, Simazine, Propazine, Prometon.[1] Rationale: These compounds have sufficient hydrophobicity for C18 retention. The challenge is resolution and peak shape.

Chromatographic Conditions
ParameterSpecificationCausality / Note
Column C18 (End-capped) or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm)Phenyl-Hexyl offers unique π-π selectivity for the triazine ring, often resolving isomers better than C18.
Mobile Phase A 5 mM Ammonium Acetate (Unadjusted, ~pH 6.8)Neutral pH keeps atrazine (pKa ~1.7) uncharged for max retention.
Mobile Phase B Methanol (MeOH)MeOH offers different selectivity than ACN for triazines and is cost-effective.
Temp 35°CSlightly elevated temp improves mass transfer and peak sharpness.
Gradient Program (Standard RP)
Time (min)% Mobile Phase B (MeOH)
0.030%
15.090%
18.090%
18.130%
23.030%

Mechanism of Action & Troubleshooting

Understanding the interaction mechanism is vital for troubleshooting.

HILIC_Mechanism cluster_0 Stationary Phase Surface Silica Silica Base Ligand Zwitterionic Ligand Silica->Ligand WaterLayer Immobilized Water Layer Ligand->WaterLayer Hydration Analyte Melamine (Polar) Analyte->WaterLayer Retained MobilePhase Mobile Phase (High ACN) Analyte->MobilePhase Eluted MobilePhase->WaterLayer Partitioning

Figure 2: HILIC Partitioning Mechanism. Retention is driven by the analyte partitioning into the water layer.[3]

Troubleshooting Guide
  • Problem: Melamine and Cyanuric Acid co-elute or disappear.

    • Cause: These two compounds form an insoluble 1:1 complex (Melamine Cyanurate) in solution, precipitating out of the column.

    • Solution: Ensure sample pH is alkaline (pH > 10) during extraction to break the hydrogen bonding network, then dilute into the mobile phase immediately prior to injection.

  • Problem: Drifting Retention Times in HILIC.

    • Cause: Insufficient equilibration. Silica hydration takes time.

    • Solution: Increase re-equilibration time to at least 20 column volumes.

References

  • U.S. FDA. (2008).[4] Laboratory Information Bulletin 4423: GC-MS Screen for the Presence of Melamine, Ammeline, Ammelide, and Cyanuric Acid.

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/ESI-MS/MS.[5]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

  • Thermo Fisher Scientific. Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0).

Sources

Application Note: High-Recovery Solid-Phase Extraction (SPE) of Triazine Residues from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the extraction and concentration of triazine herbicides and their metabolites from water samples using solid-phase extraction (SPE). Triazines, such as atrazine and simazine, are widely used in agriculture and their presence in surface and groundwater is a significant environmental and public health concern, necessitating sensitive and reliable monitoring methods.[1] This application note delves into the underlying principles of SPE for triazine analysis, explains the critical parameters behind experimental choices, and presents a validated, step-by-step protocol designed for high analyte recovery and reproducibility. It is intended for researchers, environmental scientists, and analytical chemists requiring a robust method for sample preparation prior to chromatographic analysis.

Introduction: The Challenge of Triazine Analysis

Triazine herbicides are a class of nitrogen-containing heterocyclic compounds extensively used for pre- and post-emergence weed control in agriculture.[2] Due to their persistence and mobility in soil, they are frequently detected in various water systems, from agricultural runoff to drinking water sources.[1][3] Regulatory bodies worldwide, such as the European Union and the U.S. Environmental Protection Agency (EPA), have established stringent maximum concentration levels (MCLs) for individual pesticides in drinking water, often at the sub-microgram-per-liter (µg/L) level.[1]

Achieving the required detection limits for regulatory compliance is challenging due to the low concentrations of these analytes and the complexity of environmental matrices.[3] Direct injection of water samples into analytical instruments like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is often not feasible. Therefore, a sample preparation step is crucial to not only concentrate the analytes to a detectable level but also to remove interfering matrix components. Solid-phase extraction (SPE) has emerged as the preferred technique over traditional liquid-liquid extraction (LLE) due to its significant advantages, including reduced solvent consumption, higher sample throughput, and improved cleanup efficiency.[1][3]

Expertise & Experience: The "Why" Behind the SPE Method

The effectiveness of an SPE method hinges on a clear understanding of the interactions between the analyte, the solid-phase sorbent, and the liquid phases (sample, wash, and elution solvents). For triazines, which are moderately polar compounds, reversed-phase SPE is the mechanism of choice.

The Principle: Reversed-Phase Extraction

In reversed-phase SPE, a nonpolar stationary phase (the sorbent) is used to retain analytes from a polar mobile phase (the aqueous sample). The primary retention mechanism is hydrophobic interaction between the nonpolar functional groups on the sorbent surface and the nonpolar regions of the triazine molecules.[4]

Causality in Sorbent Selection

The choice of sorbent is the most critical parameter in method development.

  • C18-Bonded Silica (Octadecylsilane) : This is the most universally used sorbent for triazine extraction.[1][2][4][5] The long alkyl chains (C18) provide a highly nonpolar surface that effectively retains triazines from water via hydrophobic interactions. It is robust, well-characterized, and provides excellent recoveries for a wide range of triazines.

  • Polymeric Sorbents (e.g., Styrene-Divinylbenzene, Oasis HLB) : These sorbents offer higher surface area and capacity compared to silica-based C18.[1][6] They are also stable across a wider pH range, which can be advantageous. Sorbents like Oasis HLB are specifically designed to be "hydrophilic-lipophilic balanced," allowing them to be wetted by water while still providing strong retention for hydrophobic compounds like triazines, leading to very reproducible results.[7]

  • Carbon-Based Sorbents (e.g., Graphitized Carbon Black - GCB) : GCB offers unique selectivity, retaining planar molecules like triazines with high efficiency.[5] However, GCB can also strongly retain pigments and other matrix interferences, and analyte elution can sometimes be challenging, requiring specific solvent compositions.[8]

For this protocol, we will focus on the widely validated and highly effective C18 sorbent due to its broad applicability and extensive supporting literature.

Experimental Protocol: SPE of Triazines using C18 Cartridges

This protocol is designed for the extraction of triazines from a 500 mL water sample. All reagents should be of HPLC or analytical grade.

Materials and Reagents
  • SPE Cartridges : C18-bonded silica, 500 mg / 6 mL (or similar format)

  • Methanol (MeOH) : HPLC Grade

  • Ethyl Acetate : HPLC Grade

  • Deionized Water : HPLC Grade

  • Nitrogen Gas : High Purity

  • SPE Vacuum Manifold

  • Glassware : Sample bottles, collection vials

  • Analytical Instrument : GC or HPLC system with a suitable detector (e.g., MS, DAD, or ECD).[1][3]

Step-by-Step Methodology
  • Sample Pretreatment :

    • Collect water samples in clean glass bottles and store them refrigerated at 4°C until analysis.[3]

    • Allow samples to equilibrate to room temperature.

    • Filter the water sample through a 0.45 µm filter to remove suspended particulate matter. This is critical to prevent clogging of the SPE cartridge frits.

  • SPE Cartridge Conditioning (Sorbent Activation) :

    • Rationale : This step wets the bonded alkyl chains of the C18 sorbent and removes any potential contaminants from the cartridge.

    • Procedure : Place the C18 cartridges on the vacuum manifold. Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol. Do not allow the sorbent to go dry.

  • SPE Cartridge Equilibration :

    • Rationale : This step replaces the organic solvent with water to prepare the sorbent for the aqueous sample, ensuring efficient interaction and retention.

    • Procedure : Immediately after conditioning, pass 10 mL of deionized water through the cartridge.[3] Ensure the sorbent bed remains submerged in water before sample loading. This is a critical step; if the sorbent runs dry, the hydrophobic C18 chains can collapse, leading to poor analyte retention and low recovery.

  • Sample Loading :

    • Rationale : The triazine analytes are retained on the C18 sorbent while the bulk of the polar water matrix passes through.

    • Procedure : Load the 500 mL water sample onto the cartridge. Maintain a consistent flow rate of approximately 10-15 mL/min.[6] A flow rate that is too fast may result in analyte breakthrough and incomplete retention.

  • Sorbent Drying (Matrix Elimination) :

    • Rationale : This step removes residual water from the sorbent bed, which can interfere with the subsequent elution step and affect the final analysis.

    • Procedure : After the entire sample has passed through, continue to apply vacuum for 15-20 minutes to thoroughly dry the sorbent.[2][3]

  • Analyte Elution :

    • Rationale : A strong organic solvent is used to disrupt the hydrophobic interactions between the triazines and the C18 sorbent, releasing the analytes from the cartridge into a collection vial. Ethyl acetate is an effective solvent for this purpose.[3]

    • Procedure : Place a clean collection tube inside the manifold. Elute the retained triazines by passing 5 mL of ethyl acetate through the cartridge.[3] Allow the solvent to soak the sorbent bed for 1-2 minutes before applying a slow vacuum to pull it through.

  • Concentration and Reconstitution :

    • Rationale : The eluate is concentrated to a small, precise volume to meet the sensitivity requirements of the analytical instrument.

    • Procedure : Evaporate the collected eluate to near dryness under a gentle stream of nitrogen gas at room temperature.[2][3] Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol or acetone:n-hexane).[6] The sample is now ready for chromatographic analysis.

Workflow Visualization

Caption: Workflow for Solid-Phase Extraction of Triazines.

Trustworthiness: Method Validation and Performance

A protocol's trustworthiness is established through rigorous validation, ensuring it is a self-validating system. Key performance metrics include analyte recovery, precision (repeatability), and the limits of detection (LOD) and quantification (LOQ).

Quality Control Measures
  • Method Blank : A sample of deionized water is carried through the entire extraction and analysis process to check for contamination from reagents, glassware, or the instrument.

  • Fortified Blank (Spike) : A known amount of triazine standards is added to a deionized water sample, which is then processed. The recovery of the spike is calculated to assess the accuracy of the method. Recoveries are typically expected to be within 70-120%.

  • Fortified Matrix Spike : A known amount of standard is added to an actual environmental sample to evaluate the effect of the sample matrix on the extraction efficiency.

An inter-laboratory study validating a similar extraction method (SPME) for triazines demonstrated that with proper optimization, relative standard deviations for repeatability can be between 6-14% and for reproducibility between 10-17%, proving the reliability of such extraction techniques for water analysis.[9]

Typical Performance Data

The following table summarizes typical performance data for the SPE of common triazines from water samples, as reported in scientific literature.

AnalyteTypical Recovery (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Source(s)
Atrazine 82.5 - 107.6%0.026 - 6.670.088 - 20.10[3][10]
Simazine 65 - 94%0.0840.28[1][10]
Cyanazine 82.5 - 107.6%3.3311.09[3]
Propazine ~90%0.0120.041[1]

Note: LOD/LOQ values are highly dependent on the final analytical instrumentation.

Modern Perspectives and Alternatives

It is important to acknowledge advancements in analytical instrumentation. For instance, EPA Method 536.0 utilizes direct injection of water samples for analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] This approach eliminates the need for SPE, simplifying sample preparation.[11][12]

However, SPE remains indispensable in many scenarios:

  • When LC-MS/MS is unavailable : Many labs rely on GC-MS or HPLC-UV, which require the concentration and cleanup provided by SPE.

  • For Complex Matrices : In highly contaminated water or wastewater, SPE is essential for removing interferences that could cause ion suppression in MS systems.

  • To Achieve Ultra-Trace Detection Limits : When regulatory limits are exceptionally low, the concentration factor provided by SPE (e.g., 500:1 in this protocol) is necessary to reach the required sensitivity.[14]

Conclusion

Solid-phase extraction is a powerful and validated technique for the reliable determination of triazine herbicide residues in water samples. By understanding the principles of sorbent interaction and carefully controlling key parameters such as sorbent conditioning, sample flow rate, and solvent selection, analysts can achieve high recovery, excellent reproducibility, and the low detection limits required for environmental monitoring. The C18-based protocol detailed herein provides a robust foundation for routine analysis and can be adapted to various triazines and their metabolites.

References

  • Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0) - ThermoFisher. (n.d.). Thermo Fisher Scientific.
  • Górecki, T., & Popp, P. (1998). Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples. Journal of Chromatography A, 795(2), 371-376. Retrieved February 21, 2026, from [Link]

  • Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. (n.d.). LCGC International. Retrieved February 21, 2026, from [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved February 21, 2026, from [Link]

  • Solid Phase Extraction Method for the Determination of Atrazine and Cyanazine in Water Samples. (2020). Journal of Science and Technology, 12(2). Retrieved February 21, 2026, from [Link]

  • Das, S. K. (2014). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Universal Journal of Agricultural Research, 2(6), 198-202. Retrieved February 21, 2026, from [Link]

  • Queiroz, M. E. C., & Jardim, I. C. S. F. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Journal of Liquid Chromatography & Related Technologies, 26(5), 781-790. Retrieved February 21, 2026, from [Link]

  • Dopico, M. S., González, M. V., Castro, J. M., González, E., Pérez, J., Rodríguez, M., & Calleja, A. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 40(9), 523-527. Retrieved February 21, 2026, from [Link]

  • Sellergren, B., & Shea, K. J. (1995). On-Line Solid-Phase Extraction of Triazine Herbicides Using a Molecularly Imprinted Polymer for Selective Sample Enrichment. Analytical Chemistry, 67(1), 32-37. Retrieved February 21, 2026, from [Link]

  • Boussahel, R., et al. (2001). Solid-phase extraction of some herbicides presents in water. Journal de la Société Algérienne de Chimie. Retrieved February 21, 2026, from [Link]

  • Kumar, A., et al. (2021). Recent Advancements in Liquid Chromatographic Techniques to Estimate Pesticide Residues Found in Medicinal Plants around the Globe. Journal of AOAC International. Retrieved February 21, 2026, from [Link]

  • Pichon, V., & Hennion, M. C. (2004). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. In Methods in Molecular Biology (Vol. 269). Humana Press. Retrieved February 21, 2026, from [Link]

  • Aulakh, J. S., Malik, A. K., Kaur, V., & Schmitt-Kopplin, P. (2005). Current Trends in Solid-Phase-Based Extraction Techniques for the Determination of Pesticides in Food and Environment. Critical Reviews in Analytical Chemistry, 35(1), 71-86. Retrieved February 21, 2026, from [Link]

  • Guedes-Alonso, R., et al. (2026). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Molecules, 31(3), 678. Retrieved February 21, 2026, from [Link]

  • Ali, M., et al. (2023). Advancement and New Trends in Analysis of Pesticide Residues in Food: A Comprehensive Review. Foods, 12(11), 2248. Retrieved February 21, 2026, from [Link]

  • Nkabinde, P. N., & Mahlambi, P. N. (2019). Method development and application for triazine herbicides analysis in water, soil and sediment samples from KwaZulu-Natal. Physics and Chemistry of the Earth, Parts A/B/C, 112, 114-122. Retrieved February 21, 2026, from [Link]

Sources

Advanced Sample Preparation Strategies for Triazine Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced sample preparation strategies for the analysis of triazines (both herbicidal toxicology targets and pharmaceutical benzotriazine derivatives) in biological matrices. It is designed for bioanalytical scientists and drug development professionals.

Executive Summary & Strategic Framework

Triazines represent a dual-class analytical challenge: they appear as environmental contaminants (e.g., Atrazine, Simazine) requiring toxicology screening, and as potent pharmaceutical scaffolds (e.g., Lamotrigine, Tirapazamine) in oncology and CNS drug development.

Biological matrices (plasma, whole blood, urine) present significant hurdles—protein binding, phospholipid suppression, and high salt content—that interfere with the trace-level quantitation often required (pg/mL to ng/mL range).

This guide prioritizes Mixed-Mode Cation Exchange (MCX) SPE as the gold standard for pharmaceutical triazines due to their weakly basic nature (pKa ~1.7–4.0), while presenting Modified QuEChERS as a high-throughput alternative for toxicology screening.

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the optimal extraction technique for your specific study endpoints.

Triazine_Prep_Decision_Tree Start Start: Define Matrix & Analyte MatrixType Matrix Type? Start->MatrixType AnalyteProp Analyte pKa? MatrixType->AnalyteProp Plasma/Serum LLE Protocol B: Liquid-Liquid Extraction (Best for Urine/High Salt) MatrixType->LLE Urine (High Salt) QuEChERS Protocol C: Modified QuEChERS (Best for Whole Blood/Tox Screen) MatrixType->QuEChERS Whole Blood/Tissue Throughput Throughput Needs? AnalyteProp->Throughput Neutral/Weak Base SPE_MCX Protocol A: Mixed-Mode Cation Exchange (SPE) (Best for Basic Drugs/Plasma) AnalyteProp->SPE_MCX Basic (pKa > 2) Throughput->SPE_MCX High Sensitivity Required Throughput->QuEChERS High Volume (>100 samples)

Figure 1: Strategic decision tree for selecting sample preparation methodology based on matrix composition and analyte physicochemical properties.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE

Best For: Quantitative DMPK studies in plasma/serum; Basic triazine drugs (e.g., Tirapazamine). Mechanism: Utilizes both hydrophobic retention (reversed-phase) and electrostatic interaction (cation exchange), allowing for rigorous wash steps that remove neutral interferences and phospholipids.

Physicochemical Rationale

Triazines contain nitrogen atoms in the heterocyclic ring that can be protonated. By adjusting the sample pH below the pKa of the triazine, the analyte becomes positively charged and binds to the sulfonate groups of the MCX sorbent. This allows the use of 100% organic solvents in the wash step to strip away neutral matrix components without eluting the analyte.

Step-by-Step Protocol

Materials:

  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Sample: 200 µL Human Plasma.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Atrazine-d5).

StepActionCritical Technical Insight
1. Pre-treatment Mix 200 µL Plasma + 200 µL 4% H₃PO₄ (aq). Vortex.Acidification (pH ~2) protonates the triazine nitrogens, ensuring ion-exchange retention. Disrupts protein binding.
2. Conditioning 1 mL MeOH, then 1 mL 2% Formic Acid in Water.Activates hydrophobic ligands and equilibrates ion-exchange sites.
3. Loading Load pre-treated sample at 1 mL/min.Slow flow rate ensures mass transfer kinetics for ionic binding.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and salts. Analyte retained by RP and Ion Exchange.
5. Wash 2 1 mL 100% Methanol.CRITICAL: Removes neutral lipids and hydrophobic interferences. Analyte remains bound via ionic interaction.
6. Elution 2 x 400 µL 5% NH₄OH in Methanol.High pH (pH > 10) deprotonates the triazine, breaking the ionic bond. Organic solvent disrupts hydrophobic bond.
7. Reconstitution Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase.Ensure reconstitution solvent matches initial LC gradient conditions to prevent peak distortion.

Protocol B: Liquid-Liquid Extraction (LLE)

Best For: Urine analysis; High-salt matrices where SPE cartridges might clog; Laboratories without positive pressure manifolds. Mechanism: Partitioning based on differential solubility. Triazines are extracted into an organic solvent at a pH where they are neutral.

Step-by-Step Protocol
  • Alkalization: Transfer 1.0 mL Urine to a glass tube. Add 100 µL Ammonium Hydroxide (NH₄OH) to adjust pH > 9.

    • Why: Triazines must be in their neutral (un-ionized) state to partition into the organic layer.

  • Extraction: Add 3 mL Ethyl Acetate or MTBE .

    • Note: Avoid Chloroform if possible due to toxicity, though it provides excellent recovery for chlorinated triazines.

  • Agitation: Vortex vigorously for 5 minutes or mechanically shake for 10 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 5 minutes.

  • Collection: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath and decant the organic (top) layer.

  • Drying: Evaporate organic layer to dryness. Reconstitute in 100 µL 10% Acetonitrile in Water.

Protocol C: Modified QuEChERS for Whole Blood

Best For: Forensic toxicology; High-throughput screening of herbicides in blood. Mechanism: "Quick, Easy, Cheap, Effective, Rugged, and Safe." Uses salting-out partitioning followed by Dispersive SPE (d-SPE) cleanup.

Workflow Diagram

QuEChERS_Workflow Sample 1. Sample 1 mL Whole Blood Lysis 2. Lysis/Dilution + 2 mL Water (Lyse cells) Sample->Lysis Extraction 3. Extraction + 10 mL Acetonitrile + QuEChERS Salts (MgSO4/NaCl) Lysis->Extraction Centrifuge1 4. Centrifuge 4000g, 5 min Extraction->Centrifuge1 Cleanup 5. d-SPE Cleanup Aliquot Supernatant + PSA / C18 / MgSO4 Centrifuge1->Cleanup Analysis 6. LC-MS/MS Cleanup->Analysis

Figure 2: Modified QuEChERS workflow for the extraction of triazines from whole blood.

Protocol Details
  • Sample Prep: Pipette 1 mL Whole Blood into a 50 mL centrifuge tube. Add 2 mL water and vortex to lyse red blood cells.

  • Extraction: Add 10 mL Acetonitrile. Vortex 1 min.

  • Salting Out: Add QuEChERS salt packet (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min immediately to prevent MgSO₄ clumping.

    • Science: The heat of hydration from MgSO₄ aids extraction; NaCl increases ionic strength, forcing organics into the ACN layer.

  • Cleanup (d-SPE): Transfer 1 mL of the ACN supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (Primary Secondary Amine), and 50 mg C18 .

    • PSA: Removes fatty acids and sugars.

    • C18: Removes long-chain lipids.

  • Final Spin: Centrifuge and inject supernatant.

Performance Comparison & Validation Metrics

The following data summarizes expected performance metrics based on validation studies of triazines (e.g., Atrazine, Tirapazamine) in human plasma.

ParameterMCX SPE (Protocol A)LLE (Protocol B)QuEChERS (Protocol C)
Recovery (%) 85% - 98%70% - 85%90% - 105%
Matrix Effect (ME) < 10% (Minimal Suppression)15% - 25% (Moderate)20% - 40% (High)
Process Efficiency High (Automatable)Low (Manual)Very High
Cleanliness Excellent (Phospholipid free)GoodModerate
Solvent Usage Low (< 5 mL)High (> 10 mL)Medium

Validation Note: For drug development (GLP) standards, MCX SPE is recommended due to the lower Matrix Effect (ME), which ensures the assay is robust against patient-to-patient variability in plasma composition.

References

  • Walton, M. I., & Workman, P. (1989). Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma.

  • Panuwet, P., et al. (2010). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

High-Sensitivity Spectrophotometric Profiling of Chloro-s-Triazines: Charge-Transfer and Derivatization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPEC-TZ-05

Executive Summary & Scientific Rationale

While Liquid Chromatography-Mass Spectrometry (LC-MS) remains the gold standard for trace quantification of s-triazines, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for high-throughput screening and kinetic studies in drug development and toxicological profiling.

However, Direct UV detection of chloro-s-triazines is often compromised by matrix interferences due to their absorption in the non-specific UV region (220–230 nm). To overcome this, this guide details two advanced protocols that shift detection to the visible or near-UV region via specific chemical derivatization:

  • Charge-Transfer Complexation (CTC): Utilizes the electron-donating nature of the triazine ring to form stable complexes with iodine (

    
    -acceptor), shifting detection to 366 nm .
    
  • Zincke-Konig Derivatization: Exploits the nucleophilic displacement of the chlorine atom by pyridine, followed by ring opening and coupling with aniline to form a polymethine dye absorbing at 480 nm .

These methods provide superior specificity compared to direct UV and are critical for studying the toxicokinetic binding potential of these compounds.

Theoretical Mechanisms

Charge-Transfer Interaction (Iodine Method)

Chloro-s-triazines act as n-electron donors (D) due to the lone pairs on the ring nitrogens. Iodine (


) acts as a 

-acceptor (A). Upon mixing in non-polar solvents (dichloromethane), they form an outer charge-transfer complex, which equilibrates to form the triiodide ion (

).


The formation of the


 species is responsible for the intense absorption band at 366 nm , which is distinct from the native iodine absorption at 520 nm.[1]
Zincke-Konig Reaction (Pyridine-Alkali Method)

This method is based on the nucleophilic substitution of the chlorine atom on the triazine ring by pyridine, forming a quaternary pyridinium halide. Under alkaline conditions, the pyridine ring opens to form glutaconic dialdehyde, which then condenses with a primary aromatic amine (e.g., aniline or sulfanilic acid) to form a colored Schiff base.

Analytical Workflow Diagram

Triazine_Workflow Sample Sample Matrix (Extract/Standard) Direct Direct UV (222 nm) Sample->Direct High Purity Only Deriv Derivatization Sample->Deriv Complex Matrix Result Quantification & Kinetic Analysis Direct->Result CTC Charge Transfer (Iodine/DCM) Deriv->CTC Rapid Screen Zincke Zincke-Konig (Pyridine/Aniline) Deriv->Zincke High Specificity Measure_CTC Measure Abs @ 366 nm CTC->Measure_CTC Measure_Zincke Measure Abs @ 480 nm Zincke->Measure_Zincke Measure_CTC->Result Measure_Zincke->Result

Figure 1: Decision matrix for selecting the appropriate spectrophotometric method based on sample purity and specificity requirements.

Materials & Apparatus

  • Spectrophotometer: Double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1900 or equivalent) with matched 10 mm quartz cells.

  • Solvents: Dichloromethane (DCM), Methanol (HPLC Grade), Ethanol.

  • Reagents:

    • Iodine Solution: 0.2% (w/v) in DCM. Store in amber glass; prepare fresh daily.

    • Pyridine Reagent: Pure analytical grade.

    • Aniline Solution: 1% (v/v) in ethanol.

    • Sodium Hydroxide: 1.0 M aqueous solution.

    • Standard Atrazine/Simazine: >99% purity (Sigma-Aldrich).

Experimental Protocols

Protocol A: Iodine Charge-Transfer Method (Rapid)

Best for: Rapid screening of pharmaceutical intermediates in non-polar solvents.

  • Standard Preparation: Prepare a stock solution of Atrazine (100 µg/mL) in Dichloromethane (DCM).

  • Aliquoting: Transfer aliquots (0.5 – 5.0 mL) of the stock solution into a series of 10 mL volumetric flasks.

  • Complexation: Add 2.0 mL of the 0.2% Iodine solution to each flask.

  • Dilution: Make up to volume with DCM and shake gently.

  • Equilibration: Allow the solution to stand for 10 minutes at room temperature (25°C) to reach equilibrium. The color will shift from violet to reddish-brown.

  • Measurement: Measure absorbance at 366 nm against a reagent blank (Iodine + DCM without analyte).

  • Quantification: Plot Absorbance vs. Concentration.

Protocol B: Pyridine-Alkali-Aniline Method (Specific)

Best for: Trace analysis in environmental extracts or complex biological matrices.

  • Standard Preparation: Prepare Atrazine stock (100 µg/mL) in Methanol.

  • Reaction Setup: Transfer aliquots into graduated test tubes.

  • Quaternization: Add 1.0 mL of pure Pyridine . Stopper the tubes and heat in a water bath at 70°C for 30 minutes .

    • Critical Step: This ensures the formation of the pyridinium halide intermediate.

  • Alkaline Hydrolysis: Cool in an ice bath. Add 2.0 mL of 1.0 M NaOH . Shake vigorously.

  • Coupling: Immediately add 2.0 mL of 1% Aniline solution .

  • Acidification: Adjust pH to ~4.0 using glacial acetic acid (if necessary for color stability, though often the basic solution is measured directly depending on the specific amine used; for Aniline, the orange-red color develops immediately).

  • Measurement: Allow to stand for 10 minutes. Measure absorbance at 480 nm .

    • Note: If using Sulfanilic acid instead of Aniline, measure at 450 nm (Yellow product).[2]

Protocol C: Direct UV Method (Baseline)

Best for: Purity checks of raw materials.

  • Dissolve sample in Methanol.

  • Scan baseline from 200–400 nm.

  • Measure absorbance at 222–225 nm .

  • Warning: Humic acids and nitrate ions interfere heavily in this region.

Method Validation & Performance Metrics

The following data summarizes the performance characteristics of the described methods.

ParameterDirect UV (225 nm)Iodine CTC (366 nm)Pyridine-Aniline (480 nm)
Linearity Range 1.0 – 20 µg/mL2.0 – 40 µg/mL0.1 – 15 µg/mL
Molar Absorptivity (

)



LOD (Limit of Detection) 0.05 µg/mL*0.5 µg/mL0.08 µg/mL
Selectivity Low (prone to interference)ModerateHigh
Reaction Time Instant10 mins45 mins
Color Stability N/A< 60 mins> 24 hours

*Note: Direct UV LOD is theoretical. In real matrices, the functional LOD is significantly higher due to background noise.

Reaction Mechanism Visualization (Zincke-Konig)

Zincke_Mechanism Atrazine Atrazine (Chloro-s-triazine) Intermediate Pyridinium Halide (Quaternary Salt) Atrazine->Intermediate Nucleophilic Substitution (70°C, 30 min) Pyridine Pyridine Pyridine->Intermediate Nucleophilic Substitution (70°C, 30 min) RingOpen Glutaconic Dialdehyde (Ring Opened) Intermediate->RingOpen Alkali Hydrolysis Alkali NaOH (Alkali) Product Polymethine Dye (Orange-Red, 480 nm) RingOpen->Product Condensation Aniline Aniline (Coupling Agent) Aniline->Product Condensation

Figure 2: The Zincke-Konig reaction pathway. The opening of the pyridine ring is the rate-limiting step that generates the chromophore.

Troubleshooting & Expert Tips

  • Solvent Polarity (CTC Method): The stability of the Iodine complex is solvent-dependent. 1,2-Dichloroethane often yields higher stability constants than Dichloromethane, though DCM is less toxic. Do not use polar solvents like methanol for the CTC method as they compete with the triazine for iodine interaction.

  • Temperature Control (Pyridine Method): The quaternization step requires heat (70°C). Insufficient heating leads to low sensitivity. Overheating (>90°C) may degrade the atrazine.

  • Blank Correction: The Iodine reagent absorbs slightly at 366 nm. Always use a "dummy" blank containing Iodine + Solvent (no analyte) to zero the instrument.

  • Interference Removal: For soil/water samples, a Solid Phase Extraction (SPE) step using C18 cartridges is recommended before applying Protocol B to remove humic substances.

References

  • Shah, J., et al. (2016).[2] Spectrophotometric method for determination of atrazine and its application to commercial formulations and real samples. Journal of the Chemical Society of Pakistan. Link

  • Hasani, M., & Akbari, S. (2007).[3] A spectrophotometric and thermodynamic study of the charge-transfer complexes of iodine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link[3]

  • Rima, J. (2012).[4] Improvement of Spectrophotometric Method for the Determination of Atrazine in Contaminated Water by Inducing of Mannich Reaction. Journal of Food Research. Link

  • Bhat, K.S., et al. (2013). Spectrophotometric Determination of Drugs Using Iodine As Analytical Reagent. IOSR Journal of Applied Chemistry. Link

Sources

Application Note: Accelerated Synthesis of Diethylamino-methylamino-s-triazine Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the microwave-assisted synthesis of substituted s-triazine derivatives, focusing on a diethylamino-methylamino scaffold. The 1,3,5-triazine (s-triazine) core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] Conventional synthesis methods often involve lengthy reaction times and significant energy consumption. Microwave-assisted organic synthesis (MAOS) offers a robust, green chemistry alternative, dramatically accelerating reaction rates, improving yields, and minimizing by-product formation.[3][4] This protocol details a stepwise nucleophilic aromatic substitution reaction starting from cyanuric chloride, leveraging the efficiency of microwave heating to produce the target compound in minutes rather than hours. We provide a detailed experimental protocol, an analysis of the underlying principles, critical safety procedures, and expected outcomes.

Introduction: The Significance of s-Triazines and Microwave Synthesis

The s-triazine ring is a versatile and valuable scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][5] The synthesis of these compounds typically relies on the sequential substitution of the three electrophilic chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with various nucleophiles.[5]

Traditional synthesis protocols, often employing conventional reflux heating, can be time-consuming, sometimes requiring 12-24 hours for a single substitution step.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[7][8] Unlike conventional methods that rely on slow conductive heating from the outside in, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[7][9] This results in rapid, uniform, and efficient volumetric heating, which not only shortens reaction times to mere minutes but can also enhance product yields and selectivity.[3][6][7]

This application note provides a validated protocol for the two-step synthesis of a disubstituted s-triazine, demonstrating the profound advantages of microwave technology in accelerating the development of novel chemical entities.

The Principle of Microwave-Assisted Organic Synthesis (MAOS)

The efficacy of MAOS stems from its unique heating mechanism, which is fundamentally different from conventional thermal methods. The primary mechanisms are:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as reagents and solvents, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, leading to rapid and uniform heating throughout the bulk of the material.[7][9][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat.[7][8][9]

This direct coupling of microwave energy with the reacting species leads to extremely fast heating rates and can produce localized superheating effects, enabling reactions to overcome high activation energy barriers more easily than with conventional heating.[10] The result is a dramatic acceleration of chemical reactions.[10]

Experimental Protocol: Microwave Synthesis

This protocol describes the stepwise substitution of cyanuric chloride, first with diethylamine and subsequently with methylamine, using a dedicated laboratory microwave reactor.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyanuric Chloride (TCT)≥99%Sigma-AldrichHighly reactive, handle with care.
Diethylamine≥99.5%Sigma-AldrichCorrosive and flammable.
Methylamine (40% in H₂O)Sigma-Aldrich
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher ScientificUsed as an HCl scavenger.
AcetoneACS GradeFisher ScientificFor washing and work-up.
Ethyl AcetateACS GradeVWRFor extraction.
Brine (Saturated NaCl)Lab Prepared
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying.
Equipment
  • Dedicated Laboratory Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave) equipped with certified pressure-rated glass vessels and magnetic stir bars. Note: Domestic microwave ovens must not be used for this procedure due to the lack of temperature/pressure controls and safety features, presenting a significant risk of explosion and chemical exposure.[11][12]

  • Magnetic Stir Plate

  • Fume Hood

  • Standard laboratory glassware (beakers, flasks)

  • Rotary Evaporator

  • Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure

Step 1: Synthesis of 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine

  • In a fume hood, add cyanuric chloride (1.84 g, 0.01 mol) and 1,4-dioxane (15 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar.[13]

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a solution of diethylamine (0.73 g, 0.01 mol) in acetone (5 mL) dropwise over 10 minutes, ensuring the temperature remains below 5 °C. The first nucleophilic substitution is highly exothermic and temperature control is crucial for selectivity.

  • After the addition is complete, transfer the reaction mixture to a certified microwave reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under the following conditions:

    • Temperature: 80 °C (hold)

    • Power: 200 W (dynamic power control)

    • Pressure: Max 15 bar

    • Time: 5 minutes

    • Stirring: High

  • After irradiation, allow the vessel to cool to room temperature (<50 °C) before carefully opening.

  • Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of 6-chloro-N2,N2-diethyl-N4-methyl-1,3,5-triazine-2,4-diamine

  • Place the dried 4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-amine (2.21 g, 0.01 mol) from Step 1 into a microwave reaction vessel.

  • Add 1,4-dioxane (20 mL), aqueous methylamine (40%, 0.78 g, 0.01 mol), and anhydrous sodium carbonate (1.27 g, 0.012 mol). The base (Na₂CO₃) is essential to neutralize the HCl generated during the substitution reaction, driving it to completion.[14][15]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture under slightly more vigorous conditions to facilitate the second substitution:

    • Temperature: 120 °C (hold)

    • Power: 300 W (dynamic power control)

    • Pressure: Max 20 bar

    • Time: 15 minutes

    • Stirring: High

  • After cooling, filter the mixture to remove inorganic salts and concentrate the filtrate using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.

G cluster_prep Preparation cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Cyanuric Chloride - Diethylamine - Methylamine mix1 Mix Cyanuric Chloride & Diethylamine in Dioxane at 0-5 °C reagents->mix1 Add dropwise setup Prepare Reaction Vessel (Microwave-Safe) mw1 Microwave Irradiation (80 °C, 5 min) mix1->mw1 Transfer to vessel precip1 Precipitate & Filter Intermediate Product mw1->precip1 Cool & precipitate mix2 Combine Intermediate, Methylamine & Na₂CO₃ precip1->mix2 Use intermediate mw2 Microwave Irradiation (120 °C, 15 min) mix2->mw2 workup Aqueous Work-up & Extraction mw2->workup Cool & filter purify Recrystallization & Drying workup->purify analysis Characterization (NMR, IR, MS, MP) purify->analysis Final Product

Caption: Workflow for the two-step microwave-assisted synthesis of a disubstituted s-triazine.

Expected Results & Data Comparison

The primary advantage of this protocol is the significant reduction in reaction time with comparable or improved yields compared to conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Reflux Method
Reaction Time 5-15 minutes per step12-24 hours per step[6]
Typical Yield 88-95%[6]78-86%[6]
Energy Consumption Low (direct heating)High (heats apparatus and surroundings)[8]
By-products Minimized due to shorter time at temp[3]Higher potential for side reactions
Solvent Volume ReducedOften requires larger volumes

Critical Safety Protocols for Microwave Chemistry

Adherence to strict safety protocols is paramount when performing microwave-assisted synthesis. The rapid heating and potential for pressure generation require specialized equipment and careful planning.

  • Use Dedicated Equipment: ONLY use a laboratory-grade microwave reactor designed for chemical synthesis. These units have built-in safety interlocks, pressure and temperature sensors, and containment features that are absent in domestic ovens.[11][12]

  • Pressure Management: Never fill a reaction vessel more than two-thirds full. Always ensure there is sufficient headspace to accommodate potential pressure increases. Use only the manufacturer-certified, pressure-rated vessels and caps for the specific instrument.[11][16]

  • Exothermic Reactions: Be extremely cautious with potentially exothermic reactions. The rapid energy input from microwaves can cause an uncontrolled thermal runaway.[11] When developing a new procedure, start with small quantities of reagents and lower power settings to gauge the reaction's kinetics.[11]

  • Material Compatibility: NEVER place metal objects, including spatulas or aluminum foil, inside the microwave cavity, as this can cause arcing and create a fire or explosion hazard.[12][17] Ensure all glassware is free of cracks or defects.[16]

  • Personal Protective Equipment (PPE): Always wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12] When removing hot vessels from the reactor, the use of thermal gloves and a face shield is mandatory.[16]

  • Ventilation: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of toxic vapors that may be released from hot reagents and solvents.[11][18]

  • Cool-Down: Always allow the reaction vessel to cool completely to a safe handling temperature before attempting to open it. Opening a hot, pressurized vessel can result in the violent ejection of hot and corrosive contents.[18]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction due to insufficient time/temp.- Reagent degradation.- Ineffective base (HCl scavenger).- Increase microwave irradiation time or temperature incrementally.- Check the purity and age of starting materials.- Ensure the base (e.g., Na₂CO₃) is anhydrous and used in slight excess.
Formation of Side Products - Temperature too high, causing decomposition or alternative reaction pathways.- Incorrect stoichiometry.- Reduce the reaction temperature.- Carefully control the stoichiometry of the nucleophile; ensure slow, controlled addition in Step 1.
Reaction Does Not Start - Poor microwave absorption by the reaction medium.- Add a small amount of a polar solvent (if compatible) or a passive heating element (SiC) designed for microwave use.
Pressure Exceeds Limit - Reaction is too concentrated or highly exothermic.- Vessel was overfilled.- Set temperature is too high for the solvent's boiling point.- Reduce the amount of starting material.- Ensure the vessel is not filled more than 2/3 full.- Lower the target reaction temperature.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic and medicinal chemistry. This protocol for the synthesis of diethylamino-methylamino-s-triazine demonstrates that MAOS is a superior alternative to conventional methods, offering unparalleled speed, high yields, and cleaner reaction profiles.[19] By integrating this technology, research and development laboratories can dramatically accelerate the discovery and optimization of new s-triazine-based compounds and other valuable molecules, fostering a more efficient and sustainable approach to chemical synthesis.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Safety Considerations for Microwave Synthesis. CEM Corporation.
  • Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. MDPI.
  • Synthesis of chlorophenylamino-s-triazine derivatives (MW – microwave...). ResearchGate.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Exploring s-triazine derivatives as anticancer agents. Source.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Source.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Scribd.
  • Safe use of microwave ovens in laboratories. University of Nottingham.
  • Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. PMC.
  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Source.
  • Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Source.
  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PMC.
  • Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate.
  • Synthesis of Novel Diarylamino-1,3,5-triazine Derivatives as FAK Inhibitors with anti-Angiogenic Activity | Request PDF. ResearchGate.
  • Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine. This resource is designed for researchers and chemists to navigate the common challenges associated with this procedure, providing in-depth, experience-driven solutions to optimize yield and purity.

Synthesis Overview & Mechanism

The synthesis of 2-Chloro-4-diethylamino-6-methylamino-s-triazine is a sequential nucleophilic aromatic substitution reaction starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to a successful synthesis lies in exploiting the decreasing reactivity of the chlorine atoms with each successive substitution. The first chlorine is highly reactive and can be substituted at low temperatures (0-5 °C). The second requires slightly more energy (room temperature to 40 °C), and the third (if a trisubstituted product were desired) would require even higher temperatures and forcing conditions. This reactivity gradient allows for the selective, stepwise addition of different amines.

The reaction proceeds as follows:

  • First Substitution: Cyanuric chloride reacts with diethylamine.

  • Second Substitution: The resulting dichlorotriazine intermediate reacts with methylamine.

Throughout the process, hydrochloric acid (HCl) is generated as a byproduct and must be neutralized by a base to prevent the protonation of the amine nucleophiles (which would render them unreactive) and to drive the reaction to completion.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Overall Yield
  • Q1: My final product yield is significantly lower than expected. What are the most common causes?

    A: Low yield is a frequent issue that can usually be traced back to one of three critical areas: temperature control, pH management, or reagent quality.

    • Temperature Control: The stepwise substitution of chlorine atoms on the cyanuric chloride ring is highly temperature-dependent.[1][2][3]

      • First Substitution (Diethylamine): This reaction is very exothermic. It must be conducted at a low temperature, typically 0-5 °C . If the temperature rises too high, you risk double substitution by diethylamine, forming an undesired symmetrical byproduct and consuming your starting material.

      • Second Substitution (Methylamine): This step requires a higher temperature, often between room temperature and 40-50 °C .[2] If the temperature is too low, the reaction will be sluggish and incomplete. If it's too high, you risk side reactions or substitution of the final chlorine.

    • pH Management (HCl Scavenging): Each substitution step releases one equivalent of HCl. This acid will protonate your amine nucleophile, forming an unreactive ammonium salt. To prevent this, an acid scavenger (base) must be present to neutralize the HCl as it forms.[2][4]

      • Inefficient Neutralization: If the base is added too slowly or is not dispersed well (poor stirring), localized acidic conditions can form, effectively stopping the reaction and reducing your yield. Common bases include sodium hydroxide, sodium carbonate, or potassium carbonate.[4][5]

    • Reagent Quality & Stoichiometry:

      • Cyanuric Chloride Quality: Cyanuric chloride is sensitive to moisture and can hydrolyze to cyanuric acid, which is unreactive.[2] Always use dry, high-purity cyanuric chloride from a freshly opened container or one that has been stored properly in a desiccator.

      • Amine Stoichiometry: Use of a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification. Precise measurement of your reagents is crucial.

Issue 2: Impure Product & Side Reactions
  • Q2: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity and purity?

    A: Product impurity is almost always a result of poor control over reaction selectivity, leading to the formation of undesired triazine derivatives.

    • Cause - Over-reaction/Di-substitution: The most common impurity is the symmetrically disubstituted product, 2-chloro-4,6-bis(diethylamino)-s-triazine. This occurs when the temperature during the first substitution (diethylamine addition) is not kept sufficiently low (i.e., below 5 °C).[1][5]

    • Solution - Strict Temperature & Addition Control:

      • Maintain a reaction temperature of 0-5 °C throughout the addition of diethylamine. Use an ice-salt bath for better temperature management.

      • Add the diethylamine dropwise or via a syringe pump over a prolonged period (e.g., 1-2 hours).[5] This keeps the instantaneous concentration of the amine low, favoring monosubstitution.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the cyanuric chloride is consumed, you can proceed to the next step.

    • Cause - Cross-Contamination: If residual diethylamine is present when you begin the second substitution, it can compete with methylamine, leading to the same bis(diethylamino) byproduct.

    • Solution - Intermediate Workup (Optional but Recommended for High Purity): For the highest purity, some protocols advocate for a workup after the first substitution to remove any unreacted diethylamine before adding the methylamine.[6] This can involve an aqueous wash of the organic layer.

    • Cause - Hydrolysis: If moisture is present, cyanuric chloride or the chlorinated intermediates can hydrolyze, forming hydroxy-triazine impurities.

    • Solution - Anhydrous Conditions: While the reaction is often run in a biphasic system (e.g., toluene/water), ensuring the organic solvent and reagents are dry initially is good practice.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent system for this reaction?

    • A: A water-immiscible organic solvent is often preferred, creating a two-phase system. Solvents like toluene, xylene, or methyl ethyl ketone are commonly used.[6] The cyanuric chloride and intermediates reside in the organic phase, while the aqueous phase contains the base (e.g., NaOH solution) to neutralize the generated HCl. Acetone is also frequently used, particularly in lab-scale preparations.[4][5]

  • Q2: Can I reverse the order of amine addition, adding methylamine first?

    • A: While theoretically possible, it is not recommended. The order of addition is a critical process parameter. Diethylamine is a stronger nucleophile and sterically bulkier than methylamine. Adding the less reactive amine first can sometimes lead to a cleaner reaction, but the established and optimized industrial processes typically add the amines in a specific, validated order based on the desired final product's properties and ease of synthesis. For this specific target molecule, the diethylamine-then-methylamine sequence is standard.

  • Q3: How should I monitor the reaction's progress?

    • A: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (cyanuric chloride), the monosubstituted intermediate, the desired disubstituted product, and any byproducts. By spotting the reaction mixture alongside standards (if available), you can track the consumption of reactants and the formation of products in real-time.

  • Q4: What is the best method for purifying the final product?

    • A: After the reaction is complete, the product is typically isolated by removing the solvent. The crude product can then be purified.

      • Aqueous Wash: First, wash the crude product or organic layer with water to remove salts (e.g., NaCl) and any water-soluble impurities.

      • Recrystallization: This is the most common and effective purification method. A suitable solvent, such as ethanol or an ethanol/water mixture, can be used to recrystallize the product, which should yield a high-purity crystalline solid.

      • Chromatography: For very high purity requirements or if recrystallization is ineffective, semi-preparative liquid chromatography can be employed.

Visualization & Data

Troubleshooting Workflow Diagram

This diagram outlines a logical sequence for diagnosing and solving common issues during the synthesis.

G cluster_start Problem Identification cluster_checks Diagnostic Checks cluster_solutions Corrective Actions start Low Yield or Impure Product temp_check Review Temperature Logs Step 1: 0-5 °C? Step 2: RT-40 °C? start->temp_check Begin Troubleshooting ph_check Review pH / Base Addition Was base added concurrently? Was stirring vigorous? temp_check->ph_check Temp OK temp_sol Solution: Calibrate thermometer. Use ice/salt bath for Step 1. Control heating for Step 2. temp_check->temp_sol Temp Deviation tlc_check Analyze TLC Plates Multiple Spots? Unreacted Starting Material? ph_check->tlc_check pH Control OK ph_sol Solution: Ensure vigorous mixing. Add base solution dropwise along with amine. ph_check->ph_sol pH Issue tlc_sol Solution: If symmetrical byproduct exists, reduce temp in Step 1 & slow addition rate. If starting material remains, increase reaction time or temp in Step 2. tlc_check->tlc_sol Impurity Detected end_node Optimized Synthesis tlc_check->end_node Purity OK temp_sol->temp_check Implement & Re-run ph_sol->ph_check Implement & Re-run tlc_sol->tlc_check Implement & Re-run

Caption: Troubleshooting decision tree for synthesis optimization.

Table 1: Optimized Reaction Parameters
ParameterStep 1: Diethylamine AdditionStep 2: Methylamine AdditionRationale
Temperature 0–5 °C30–40 °CCritical for controlling sequential substitution and preventing side reactions.[1][2]
Solvent Toluene / Water (biphasic)Toluene / Water (biphasic)Allows for easy separation and neutralization of HCl.
HCl Scavenger 30% w/w NaOH (aq.)30% w/w NaOH (aq.)Neutralizes HCl byproduct, preventing amine protonation.[6]
Stoichiometry 1.0 eq. Cyanuric Chloride1.0-1.05 eq. Diethylamine1.0-1.05 eq. NaOH1.0 eq. Intermediate1.0-1.05 eq. Methylamine1.0-1.05 eq. NaOHA slight excess of amine can drive the reaction to completion.
Monitoring TLC (Hexane:EtOAc 7:3)TLC (Hexane:EtOAc 7:3)To track consumption of starting materials and formation of products.

Optimized Experimental Protocol

This protocol is provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any chemical synthesis.

Materials:

  • Cyanuric chloride (18.45 g, 0.1 mol)

  • Toluene (200 mL)

  • Diethylamine (7.5 g, 0.102 mol)

  • Methylamine (40% solution in water, ~8.0 g, ~0.102 mol)

  • Sodium Hydroxide (30% w/w aqueous solution)

  • Ice

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and two dropping funnels.

  • First Substitution:

    • Charge the flask with cyanuric chloride and toluene. Begin vigorous stirring to form a slurry.

    • Cool the flask to 0 °C using an ice-salt bath.

    • Add the diethylamine to one dropping funnel and an equimolar amount of the 30% NaOH solution to the second dropping funnel.

    • Begin the simultaneous dropwise addition of both diethylamine and the NaOH solution into the flask over 90-120 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, let the mixture stir for an additional 2 hours at 0-5 °C.

    • Check for the complete consumption of cyanuric chloride via TLC.

  • Second Substitution:

    • Begin to warm the reaction mixture to 30 °C.

    • Add the methylamine solution to one dropping funnel and an equimolar amount of 30% NaOH solution to the other.

    • Add both solutions dropwise and simultaneously to the reaction mixture over 60-90 minutes, maintaining the temperature between 30 and 40 °C.

    • After the addition is complete, continue stirring at 40 °C for an additional 3 hours.

    • Monitor the reaction by TLC until the monosubstituted intermediate is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Wash the organic layer with water (2 x 100 mL) to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid should be recrystallized from a suitable solvent like ethanol to yield the pure 2-Chloro-4-diethylamino-6-methylamino-s-triazine as a white solid.

References

  • Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. (2020). Vietnam Journal of Science, Technology and Engineering.

  • Cyanuric Chloride: Properties, Reactions, Production And Uses. Chemcess.

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (2021). ResearchGate.

  • SYNTHESIS OF NEW NON-SYMMETRIC SUBSTITUTED TRIAZINES AND TRIAZINE DERIVATIVES BY SN AR REACTION MECHANISM. World Journal of Pharmaceutical Research.

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). MDPI.

  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (2013). Beilstein Journal of Organic Chemistry.

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). MethodsX.

  • Sustainable Synthesis of Sym-Triazines. (2023). Synfacts.

  • SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Defense Technical Information Center.

  • Process for the production of chloro-amino-s-triazines. (1978). Google Patents.

  • Purification of cyanuric chloride. (1965). Google Patents.

  • Cyanuric chloride as a potent catalyst for the reduction of curing temperature of benzoxazines. (2020). Polymer Chemistry.

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives. (2020). ResearchGate.

  • Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry.

  • Process for the substitution of chlorine atoms of cyanuric chloride. (1977). Google Patents.

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. (2004). New Journal of Chemistry.

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmaceutická fakulta Univerzity Karlovy.

  • Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications. (2024). RSC Chemical Biology.

  • Occurrence and removal of chloro-s-triazines in water treatment plants. (2006). Journal of the American Water Works Association.

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules.

  • Synthesis and Antimicrobial Activity of s-Triazine Based. Asian Journal of Chemistry.

  • Synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine. PrepChem.com.

  • Enzymatic Degradation of Chlorodiamino-s-Triazine. (2002). Applied and Environmental Microbiology.

Sources

Overcoming steric hindrance in s-triazine amine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in s-Triazine Amine Substitutions

Welcome to the Triazine Triage Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your reaction has stalled at the di-substituted intermediate, or you are seeing hydrolysis byproducts instead of your desired tertiary amine.

The s-triazine (cyanuric chloride) scaffold is deceptive. The first substitution is effortless, the second is manageable, but the third—especially with bulky amines—is a fight against both thermodynamics and kinetics. This guide abandons generic textbook advice to focus on the specific "steric stress tests" required to force that final amine onto the ring.

Module 1: The Mechanistic Barrier (Why is this hard?)

To troubleshoot, you must visualize the enemy. The reaction follows an


 mechanism. As you replace electron-withdrawing chlorines with electron-donating amines, the ring becomes progressively less electrophilic (deactivated).
  • Step 1 (

    
    ):  Highly exothermic. Fast.
    
  • Step 2 (RT): Slower. Requires mild heat or longer time.

  • Step 3 (

    
    ):  The "Wall." The ring is electron-rich (deactivated), and the incoming amine faces steric clash with the existing groups.
    

Visualizing the Energy Landscape The following diagram illustrates the increasing activation energy (


) required for each step.

TriazineEnergy cluster_barrier The Steric Wall CC Cyanuric Chloride (Highly Reactive) Mono Mono-Substituted (Deactivated) CC->Mono Step 1: 0°C Fast, Exothermic Di Di-Substituted (Stable/Stalled) Mono->Di Step 2: RT to 40°C Slower Tri Tri-Substituted (Target) Di->Tri Step 3: Reflux (80-110°C) High Barrier (Steric + Electronic)

Caption: The "Steric Wall" represents the combined effect of electronic deactivation and steric hindrance at the third substitution step.

Module 2: The "Steric Stress Test" Protocol

If standard conditions (THF/DIPEA at


) fail, do not just add more base. You need to alter the solvation shell and thermal parameters.
Protocol: High-Temperature Displacement for Bulky Amines

Scope: For forcing a secondary or bulky primary amine onto a di-chloro- or mono-chloro-s-triazine.

Reagents:

  • Solvent: 1,4-Dioxane (Preferred) or Toluene. Why? THF boils too low (

    
    ). You need the 
    
    
    
    window.
  • Base:

    
    -Diisopropylethylamine (DIPEA).[1] Why? Unlike inorganic bases, it is soluble in organic media, ensuring the proton sponge is right where the reaction happens.
    
  • Stoichiometry: 1.5 to 2.0 equivalents of amine per chloride.

Step-by-Step Workflow:

  • The Dry Down: Ensure your di-substituted intermediate is dry. Trace water at high temperatures guarantees hydrolysis (formation of cyanuric acid derivatives).

  • Solvation: Dissolve the intermediate in anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reagent Charge: Add the bulky amine (2.0 equiv) followed by DIPEA (2.5 equiv).

  • The Ramp:

    • Do not plunge into reflux. Start at

      
       for 1 hour.
      
    • Ramp to

      
       for 2 hours.
      
    • If TLC/LCMS shows starting material, ramp to Reflux (

      
      )  overnight.
      
  • Workup (Critical):

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash with 1M HCl (if product is not acid-sensitive) to remove excess bulky amine.

    • Wash with Brine, Dry over

      
      .
      
Module 3: Troubleshooting & FAQs
The Troubleshooting Decision Tree

Use this logic flow to diagnose your stalled reaction.

Troubleshooting Start Issue: Reaction Stalled at Di-Substitution CheckSolvent Check Solvent BP Start->CheckSolvent CheckBase Check Base Solubility CheckSolvent->CheckBase If already High BP ActionHighBoil Switch to Dioxane/Toluene Heat > 90°C CheckSolvent->ActionHighBoil If THF/DCM CheckHydrolysis Check for Hydrolysis (LCMS: M-Cl + OH) CheckBase->CheckHydrolysis If base is adequate ActionStrongBase Switch to NaH (careful) or Superbase CheckBase->ActionStrongBase If amine is weak nuc CheckHydrolysis->ActionHighBoil No reaction detected ActionDry Use Anhydrous Solvent + Molecular Sieves CheckHydrolysis->ActionDry Hydrolysis Detected

Caption: Diagnostic logic for stalled s-triazine substitutions.

Frequently Asked Questions

Q1: I see a new spot on TLC, but the mass spec indicates [M+16] or [M-Cl+OH]. What happened? A: You have hydrolysis.[2] The chloride was displaced by water (from the solvent or atmosphere) instead of your amine.

  • Fix: Use anhydrous solvents (purchase "SureSeal" or equivalent). Add activated 3Å molecular sieves to the reaction vessel. Switch from carbonate bases (which generate water upon neutralization) to anhydrous DIPEA or TEA.

Q2: My amine is extremely bulky (e.g., t-butyl amine or adamantyl amine). Reflux isn't working. A: Thermal energy might not be enough.

  • Pro-Tip: Switch to Microwave Irradiation . Try

    
     for 30 minutes in Dioxane. The rapid dielectric heating can overcome steric barriers that convective heating cannot.
    
  • Alternative: Use a stronger base like NaH (Sodium Hydride) in THF/DMF to deprotonate the amine before addition, turning it into a powerful amide nucleophile (

    
    ). Note: This is risky if other functional groups are sensitive.
    

Q3: The reaction turns into a black tar. A: You are likely polymerizing or decomposing the amine.

  • Fix: Degas your solvent with Nitrogen/Argon. Triazine intermediates can be sensitive to oxidation at high temperatures. Ensure your temperature ramp is gradual.[2]

Module 4: Solvent & Base Selection Matrix

Select the right system based on the "Hindrance Level" of your incoming amine.

Hindrance LevelAmine TypeRecommended SolventRecommended BaseTemperature Target
Low Primary, unhindered (e.g., Benzylamine)THF, Acetone, DCM

or TEA

to RT
Medium Secondary, cyclic (e.g., Morpholine)THF, AcetonitrileDIPEA

-

High Secondary, acyclic (e.g., Diethylamine)1,4-Dioxane, DMFDIPEA

-

Extreme Bulky/Deactivated (e.g., t-Butylamine, Anilines)Toluene, Xylene, NMPNaH or DIPEAReflux (

)
References
  • Blotny, G. (2006).[3][4][5] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link[4]

  • Mihovilovic, M. D., et al. (2018).[6] Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry. Link[4]

  • Zhao, H., et al. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines. ACS Omega. Link

  • Menicagli, R., et al. (2000). A convenient one-pot synthesis of mono-, di- and trisubstituted-1,3,5-triazine derivatives.[1][6] Tetrahedron Letters. Link

Sources

Technical Support Center: Optimizing Mobile Phase pH for HPLC Separation of Triazines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of triazine compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during method development and routine analysis, with a core focus on the critical role of mobile phase pH.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing, fronting) for triazine compounds in HPLC?

Poor peak shape is a frequent issue in the analysis of triazine compounds, primarily due to their basic nature. The most common cause of peak tailing is the secondary interaction between the basic triazine analytes and acidic residual silanol groups on the surface of silica-based stationary phases.[1] These interactions lead to a non-ideal chromatographic process where a portion of the analyte is retained more strongly, resulting in a "tailing" peak.

Other contributing factors can include:

  • Column Overload : Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[1]

  • Inappropriate Mobile Phase pH : If the pH of the mobile phase is not optimized, it can lead to a mix of ionized and unionized forms of the triazine or the silanol groups, causing peak distortion.[1][2]

  • Extra-Column Band Broadening : Issues with the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening.[1]

  • Peak Fronting : This is less common for triazines but can be caused by high sample concentration, poor solubility of the sample in the mobile phase, or column collapse.[1][3]

Q2: How does the mobile phase pH specifically affect the retention and peak shape of triazine compounds?

Mobile phase pH is a critical parameter in the separation of ionizable compounds like triazines.[1][4] Adjusting the pH directly influences the ionization state of both the triazine analytes and the residual silanol groups on the stationary phase, which in turn affects retention time and peak shape.[1][5]

  • At Low pH (around 2.5-4.0) : The acidic mobile phase protonates the basic triazine molecules, giving them a positive charge. Simultaneously, the low pH suppresses the ionization of the acidic silanol groups on the silica-based stationary phase, rendering them neutral.[1] This neutralization of the silanols minimizes the undesirable ionic interactions with the protonated triazines, significantly reducing peak tailing and leading to more symmetrical peaks.[1]

  • At Mid-range pH (around 5-7) : In this range, a mixture of ionized and unionized forms of both the triazines and the silanol groups can coexist. This can lead to complex and unpredictable chromatographic behavior, often resulting in broad, split, or severely tailing peaks.[1][2]

  • At High pH (around 8-10) : At higher pH, the basic triazines will be in their neutral, less polar form, leading to increased retention on a reversed-phase column. While this can be advantageous for separating less retained triazines, it's crucial to use a column specifically designed for high pH environments.[1] Standard silica-based columns can dissolve at high pH, leading to rapid degradation of the stationary phase.[1][3][5]

Troubleshooting Guides

Problem: My triazine peaks are showing significant tailing.

Peak tailing for basic compounds like triazines is a common challenge. Here’s a systematic approach to troubleshoot and resolve this issue.

Step 1: Evaluate and Adjust Mobile Phase pH

The primary suspect for peak tailing of basic compounds is secondary interactions with silanols.[1] Lowering the mobile phase pH is often the most effective solution.

  • Action : Prepare a mobile phase with a pH in the range of 2.5 to 3.5 using an acidic modifier like formic acid or phosphoric acid.[1][6]

  • Rationale : At this low pH, the residual silanol groups on the silica stationary phase are protonated and thus, electrostatically neutral. The basic triazine analytes will be protonated (positively charged), but the absence of ionized silanols minimizes the strong secondary ionic interactions that cause peak tailing.[1]

Step 2: Consider Your Column Choice

If pH adjustment alone is insufficient, your column chemistry may be a contributing factor.

  • Action : Switch to a modern, high-purity, end-capped C18 column.[1] These columns are manufactured to have a minimal concentration of residual silanol groups, thereby reducing the sites for secondary interactions. Columns with a polar-embedded phase can also offer improved peak shape for basic compounds.[1]

  • Rationale : End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analytes.

Step 3: Check for Sample Overload

Injecting too much sample can lead to peak tailing.

  • Action : Reduce the concentration of your sample or decrease the injection volume.[1]

  • Rationale : Overloading the column leads to a non-linear distribution of the analyte between the mobile and stationary phases, which can manifest as peak asymmetry.

Step 4: Use Mobile Phase Additives (with caution)

In some cases, adding a competing base to the mobile phase can improve peak shape.

  • Action : Consider adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.

  • Rationale : The competing base will interact with the active silanol sites, effectively masking them from the triazine analytes. However, be aware that additives like TEA can suppress ionization in mass spectrometry and may be difficult to completely flush from the HPLC system.

Visualizing the Effect of pH on Triazine Separation

The following diagram illustrates the relationship between mobile phase pH and the ionization state of a basic triazine analyte and the silica stationary phase, and how this impacts chromatographic performance.

G cluster_low_ph Low pH (e.g., 2.5-3.5) cluster_mid_ph Mid-Range pH (e.g., 5-7) cluster_high_ph High pH (e.g., >8 on stable column) Low_Triazine Triazine (Protonated, R3N-H+) Low_Interaction Minimal Ionic Interaction Low_Triazine->Low_Interaction Low_Silanol Silanol (Neutral, Si-OH) Low_Silanol->Low_Interaction Low_Peak Good Peak Shape Low_Interaction->Low_Peak Mid_Triazine Triazine (Mixed Species, R3N / R3N-H+) Mid_Interaction Strong Ionic Interaction Mid_Triazine->Mid_Interaction Mid_Silanol Silanol (Partially Ionized, Si-O-) Mid_Silanol->Mid_Interaction Mid_Peak Poor Peak Shape (Tailing) Mid_Interaction->Mid_Peak High_Triazine Triazine (Neutral, R3N) High_Interaction Repulsive/Complex Interactions High_Triazine->High_Interaction High_Silanol Silanol (Ionized, Si-O-) High_Silanol->High_Interaction High_Peak Variable Peak Shape High_Interaction->High_Peak Low_pH_Node Low pH cluster_low_ph cluster_low_ph Mid_pH_Node Mid pH cluster_mid_ph cluster_mid_ph High_pH_Node High pH cluster_high_ph cluster_high_ph

Caption: Impact of mobile phase pH on analyte and stationary phase ionization.

Workflow for Mobile Phase pH Optimization

This workflow provides a systematic approach to optimizing the mobile phase pH for the separation of triazine compounds.

G start Start: Poor Separation of Triazines pka 1. Determine pKa of Triazine Analytes (Typically in the range of 1.5 - 5) start->pka ph_choice 2. Select Initial pH for Screening (Rule of thumb: pH = pKa ± 2) pka->ph_choice low_ph 3a. Screen at Low pH (e.g., 2.5-3.5) Buffer: Formic Acid, Phosphoric Acid ph_choice->low_ph high_ph 3b. Screen at High pH (e.g., 9-10) Requires pH-stable column Buffer: Ammonium Bicarbonate, Borate ph_choice->high_ph eval_low 4a. Evaluate Low pH Chromatogram - Peak Shape - Resolution - Retention Time low_ph->eval_low eval_high 4b. Evaluate High pH Chromatogram - Peak Shape - Resolution - Retention Time high_ph->eval_high decision 5. Is Separation Acceptable? eval_low->decision eval_high->decision fine_tune 6. Fine-Tune pH (Adjust in small increments, e.g., ±0.2 pH units) decision->fine_tune No end End: Optimized Method decision->end Yes fine_tune->eval_low fine_tune->eval_high

Caption: Step-by-step workflow for mobile phase pH optimization.

Data Presentation: pKa Values of Common Triazines and Buffers

Understanding the pKa of your target triazines is fundamental to selecting the appropriate mobile phase pH. A mobile phase pH set approximately 2 units away from the analyte's pKa will ensure it is either fully protonated or deprotonated, leading to more stable and reproducible retention times.

Table 1: Approximate pKa Values of Selected Triazine Herbicides

TriazineApproximate pKa
Atrazine1.7
Simazine1.6
Propazine1.8
Cyanazine1.1
Ametryn4.1
Prometryn4.0
Terbuthylazine2.0

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

Table 2: Common Buffers and Their Useful pH Ranges for HPLC

BufferpKaUseful pH Range
Phosphoric Acid / Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2, 11.3-13.3
Formic Acid / Formate3.82.8-4.8
Acetic Acid / Acetate4.83.8-5.8
Ammonium Bicarbonate9.2 (for NH₄⁺)8.2-10.2
Boric Acid / Borate9.28.2-10.2

Experimental Protocols

Protocol 1: Preparation of a Low pH Mobile Phase for Triazine Analysis

Objective: To prepare a mobile phase at pH 3.0 for improved peak shape of basic triazine compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or phosphoric acid)

  • Calibrated pH meter

  • Sterile filtered containers

  • 0.22 µm or 0.45 µm membrane filter for mobile phase filtration

Procedure:

  • Prepare the Aqueous Portion : For a final mobile phase composition of 50:50 (v/v) acetonitrile:water, start by measuring approximately 500 mL of HPLC-grade water into a clean glass reservoir.

  • Adjust the pH : While stirring the water, add formic acid dropwise until the pH meter reading stabilizes at 3.0.[1] It is crucial to pH the aqueous portion of the mobile phase before adding the organic solvent, as the pH reading is not accurate in the presence of a high percentage of organic modifier.

  • Add the Organic Modifier : Add 500 mL of HPLC-grade acetonitrile to the pH-adjusted aqueous solution.

  • Mix and Degas : Thoroughly mix the solution and degas the final mobile phase mixture using sonication or vacuum filtration to remove dissolved gases that can cause bubbles in the pump.[1]

  • System Equilibration : Purge the HPLC system with the newly prepared mobile phase and allow the column to equilibrate for at least 15-20 minutes, or until a stable baseline is achieved, before injecting any samples.[1]

Protocol 2: Gradient Elution for a Mixture of Triazines

Objective: To separate a mixture of triazine compounds with varying polarities using a gradient elution program.

Materials:

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade water

  • Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile

  • HPLC system with a gradient pump and UV detector

  • C18 column (preferably end-capped)

  • Triazine mixture standard solution

Procedure:

  • Prepare Mobile Phases : Prepare Mobile Phase A and Mobile Phase B as described in Protocol 1, adjusting the pH of the aqueous portion with formic acid.

  • Set up the Gradient Program : A typical gradient program might be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (hold)

    • 17-18 min: 80% to 20% B (return to initial conditions)

    • 18-25 min: 20% B (re-equilibration)

  • Equilibrate the System : Equilibrate the column with the initial mobile phase composition (20% B) for at least 5-10 column volumes.

  • Inject Sample : Inject the triazine standard mixture and start the data acquisition.

  • Evaluate Separation : Analyze the resulting chromatogram for resolution between the peaks and adjust the gradient slope, initial, or final mobile phase compositions as needed to optimize the separation.

A Note on Analyte Stability

Triazines can be susceptible to hydrolysis under both acidic and alkaline conditions.[7][8][9] While low pH mobile phases are excellent for improving peak shape, it is important to be aware of the potential for on-column or in-sample degradation, especially if the sample is exposed to these conditions for extended periods. It is recommended to perform stability studies of your analytes in the chosen mobile phase to ensure the accuracy of your quantitative results.

References

  • BenchChem. (2025). improving peak shape and resolution for triazine compounds in HPLC.
  • Pinto, G. M. F., & Jardim, I. C. S. F. (2003). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample.
  • Farajzadeh, M. A., & Afshar, M. G. (Year not available). Chromatographic methods for analysis of triazine herbicides.
  • Beynon, K. I., Stoydin, G., & Wright, A. N. (Year not available). Hydrolysis of the triazine herbicide, cyanazine. Pesticide Science.
  • Author not available. (Year not available). Triazenes and triazines. ScienceDirect.
  • Wu, J., et al. (2025). Determination of Triazine Herbicides in Environmental Samples by Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography.
  • Al-Degs, Y. S., et al. (2025). Mobile phase optimization for the separation of some herbicide samples using HPLC.
  • Author not available. (2025). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH.
  • Dopico, M. S., et al. (2002). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
  • Herrera, A., et al. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega.
  • Author not available. (2023). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging.
  • Thermo Fisher Scientific. (Year not available).
  • Moravek. (2024).
  • Waters Corporation. (Year not available). Troubleshooting Peak Shape Problems in HPLC.
  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Industry news. (2023).
  • Waters Corporation. (Year not available).
  • Author not available. (2024). Determination of pKa of Triazolo[5,1-c][1][7][10]triazines in Non-Aqueous Media by Potentiometric Titration. Chimica Techno Acta.

  • Author not available. (Year not available).
  • Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems.

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Reducing hydrolysis degradation of chloro-triazines during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with chloro-triazine compounds. The focus is on preventing hydrolytic degradation during storage and experimental use, ensuring the integrity and reliability of your results.

Section 1: Frequently Asked Questions (FAQs) on Chloro-Triazine Instability

This section addresses fundamental questions regarding the nature of chloro-triazine degradation.

Q1: What is hydrolytic degradation of chloro-triazines and why does it occur?

Hydrolytic degradation is a chemical reaction where the chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH) from water.[1][2] This reaction converts the active chloro-triazine into its less active or inactive hydroxy-triazine analog. The carbon atom bonded to the chlorine is highly electrophilic, making it susceptible to nucleophilic attack by water. This intrinsic reactivity is the root cause of the compound's instability in aqueous environments.[3]

Q2: What are the primary factors that accelerate hydrolysis?

The rate of hydrolysis is significantly influenced by three main factors:

  • pH: Hydrolysis is catalyzed by both acidic and basic conditions.[4][5][6] Protons (H+) can activate the triazine ring, making it more susceptible to attack, while hydroxide ions (OH-) are potent nucleophiles that directly attack the ring.[7] The stability is often greatest at a near-neutral or slightly acidic pH, though the optimal pH can vary for different triazine structures.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[8] Storing compounds at elevated temperatures, even for short periods, can lead to significant degradation.

  • Presence of Water: The reaction cannot occur without water. This includes not just bulk water in solutions, but also atmospheric moisture for solid samples and residual water in "anhydrous" organic solvents.

Q3: What are the typical degradation products I should look for?

The primary and most common degradation product is the corresponding hydroxy-triazine. For example, Atrazine hydrolyzes to form Hydroxyatrazine.[1][2] Depending on the specific chloro-triazine and the conditions, other secondary degradation products, such as dealkylated metabolites, can also form, although these are more often associated with biological or oxidative degradation.[9][10] Analytical techniques like HPLC-MS/MS are ideal for identifying and quantifying both the parent compound and its degradates.[9][10][11]

Section 2: Troubleshooting Guide for Storage and Handling

This section provides solutions to common problems encountered in the laboratory.

Problem: My solid chloro-triazine compound shows significant degradation after storage.

  • Likely Cause 1: Exposure to Atmospheric Moisture. Chloro-triazines can be hygroscopic, meaning they readily absorb moisture from the air. This surface-level moisture is often sufficient to initiate hydrolysis, especially over extended storage periods.

    • Solution:

      • Use a Desiccator: Always store solid chloro-triazine compounds in a tightly sealed container inside a desiccator containing a fresh, active desiccant (e.g., silica gel, Drierite).

      • Inert Atmosphere: For highly sensitive compounds or long-term storage, flush the storage vial with an inert gas like nitrogen or argon before sealing to displace air and moisture.

      • Appropriate Packaging: Use high-quality vials with secure, airtight caps (e.g., PTFE-lined caps).[12]

  • Likely Cause 2: Residual Acidity/Basicity. Contaminants on glassware or residual catalysts from synthesis can create a micro-environment that accelerates hydrolysis.

    • Solution:

      • Ensure Neutrality: Use high-purity, neutral glassware for storage. If necessary, rinse vials with a dilute solution of a weak base (like sodium bicarbonate) followed by high-purity water and dry thoroughly in an oven before use.

      • Compound Purification: Ensure the final compound is purified to remove any acidic or basic impurities before long-term storage.

Problem: My chloro-triazine compound degrades rapidly after being dissolved in a solvent.

  • Likely Cause 1: The solvent is not truly anhydrous. Many common laboratory solvents, even those labeled "anhydrous," contain trace amounts of water that can cause significant degradation over time.

    • Solution:

      • Use High-Purity Anhydrous Solvents: Purchase solvents in sealed bottles with low water content specifications.

      • Dry Solvents: For maximum stability, use freshly distilled solvents or dry them using molecular sieves immediately before use.

      • Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible. Avoid storing stock solutions for extended periods unless their stability in that specific solvent has been verified.

  • Likely Cause 2: The pH of the solution is promoting hydrolysis. This is especially critical for aqueous or protic solvent systems.

    • Solution:

      • Buffer the Solution: The use of buffering agents to maintain an optimal pH is a crucial strategy for stabilizing chloro-triazines in solution.[10][13] For many triazines, a slightly acidic to neutral pH range (e.g., pH 4-7) offers the lowest hydrolysis rate.[4]

      • Avoid Strong Acids and Bases: Be mindful of other components in your experimental medium that could alter the pH and catalyze degradation.[14][15]

Data Snapshot: Impact of pH on Atrazine Stability

The following table summarizes the effect of pH on the hydrolytic half-life of Atrazine, a representative chloro-triazine, demonstrating the critical role of pH control.

pH ValueHydrolytic Half-Life (t½) at 35°C
3.0373 days
4.5522 days
8.0657 days
(Data adapted from a study on Atrazine hydrolysis kinetics.[4])

Section 3: Protocols for Ensuring Compound Stability

Proactive measures are essential for preserving the integrity of your chloro-triazine compounds.

Recommended Protocol for a Basic Stability Study

This protocol allows you to determine the stability of your specific chloro-triazine under your experimental conditions.

Objective: To quantify the degradation of a chloro-triazine compound over time in a specific solvent system.

Materials:

  • Your chloro-triazine compound

  • High-purity anhydrous solvent (e.g., acetonitrile, DMSO)

  • HPLC-grade water and appropriate buffers (if creating an aqueous solution)

  • HPLC or LC-MS system for analysis

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Multiple small, airtight storage vials

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of your chloro-triazine at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

  • Sample Aliquoting: Dispense equal, small volumes of the stock solution into multiple airtight vials, one for each time point and temperature condition. This prevents contamination and solvent evaporation from repeated sampling of a single container.

  • Storage: Store the vials under your desired conditions (e.g., -20°C, 4°C, 25°C).

  • Time Point Zero (T=0) Analysis: Immediately analyze one of the freshly prepared aliquots. This serves as your baseline (100% purity) measurement.

  • Subsequent Analysis: At predetermined intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), remove one vial from each storage condition and analyze it by HPLC or LC-MS.

  • Quantification: Calculate the percentage of the parent chloro-triazine remaining at each time point relative to the T=0 sample. The appearance and increase of the hydroxy-triazine peak can also be monitored.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time to determine the degradation rate and half-life under each condition.

Workflow for Stability Assessment

The following diagram illustrates the decision-making process and workflow for assessing and ensuring the stability of your chloro-triazine compounds.

StabilityWorkflow cluster_prep Preparation & Initial Analysis cluster_storage Storage & Monitoring cluster_eval Evaluation & Action Start Receive / Synthesize Chloro-Triazine Prep_Sol Prepare Stock Solution (Anhydrous Solvent) Start->Prep_Sol Aliquot Aliquot into Vials (One per Time Point) Prep_Sol->Aliquot T0_Analysis T=0 Analysis (HPLC / LC-MS) Aliquot->T0_Analysis Store_Cond Store Aliquots at Varied Conditions (-20°C, 4°C, 25°C) T0_Analysis->Store_Cond Time_Analysis Analyze at Time Points (24h, 1wk, 1mo) Store_Cond->Time_Analysis Calc_Deg Calculate % Degradation vs. T=0 Time_Analysis->Calc_Deg Decision Is Degradation > 5%? Calc_Deg->Decision Optimize Optimize Storage: - Lower Temp - Buffer pH - Use Desiccants Decision->Optimize Yes End Proceed with Experiment Decision->End No Optimize->Start Re-evaluate

Caption: Workflow for chloro-triazine stability testing.

Section 4: Advanced Stabilization Strategies

For particularly sensitive compounds or demanding applications like pharmaceutical formulation, more advanced strategies may be necessary.

Q4: Can formulation strategies enhance the stability of chloro-triazines?

Yes, formulation can provide significant protection against hydrolysis.[13] Strategies include:

  • Microencapsulation: Creating a physical barrier around the active compound can protect it from environmental factors like moisture.[13][16][17] This involves enclosing the drug particles within a protective polymer shell.

  • Lyophilization (Freeze-Drying): Removing water from a formulation by freeze-drying is a highly effective method to prevent hydrolysis during long-term storage.[13] The product can then be reconstituted immediately before use.

  • Use of Non-Aqueous Formulations: For liquid dosage forms, using non-aqueous vehicles or lipid-based delivery systems can eliminate the risk of hydrolysis.[12][18]

Q5: Are there chemical modifications that can reduce a compound's susceptibility to hydrolysis?

Yes, the reactivity of the chlorine atom can be modulated. The three chlorine atoms on a triazine ring (like in cyanuric chloride) have different reactivities. The first is highly reactive, while the third is much less so.[19] By replacing the most reactive chlorines with less labile groups, the overall stability of the molecule can be increased. For example, creating derivatives where one or two chlorines are replaced by alkoxy or amino groups can yield more stable compounds that may still retain the desired activity.[20] This is a key consideration during the drug design and lead optimization phase.

References

  • Shaw Environmental, Inc. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-44. Available from: [Link]

  • JOCPR. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Potential for Human Exposure. Available from: [Link]

  • Elsevier B.V. (2008, July 3). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. UNL Digital Commons. Available from: [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available from: [Link]

  • MDPI. (2025, August 6). Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. Available from: [Link]

  • PubMed. (2001, January 15). Hydrolysis kinetics of atrazine and influence factors. Available from: [Link]

  • Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Available from: [Link]

  • ResearchGate. Degradation of Atrazine by Fenton's Reagent: Condition Optimization and Product Quantification. Available from: [Link]

  • Oregon State University. Hydrolysis and biological degradation of atrazine in soils. Available from: [Link]

  • AAPS. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Research Solutions Pages. Hydrolysis of the triazine herbicide, cyanazine. Available from: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • MDPI. (2022, April 28). Mechanism and Kinetic Analysis of the Degradation of Atrazine by O3/H2O2. Available from: [Link]

  • Wiley Online Library. Effect of Temperature on the Kinetics of Hydrolysis of Dichlorotriazinyl Reactive Dyes. Available from: [Link]

  • Springer Nature Experiments. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. (1963). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity. Journal of the Chemical Society (Resumed). Available from: [Link]

  • Google Patents. WO1979000609A1 - Preparation of trichloro-s-triazine activated supports.
  • Shimadzu. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]

  • PubMed. (2001, July-August). Stability and recovery of triazine and chloroacetamide herbicides from pH adjusted water samples by using empore solid-phase extraction disks and gas chromatography with ion trap mass spectrometry. Journal of AOAC International, 84(4), 1070-3. Available from: [Link]

  • ResearchGate. (2001, July). Stability and Recovery of Triazine and Chloroacetamide Herbicides from pH Adjusted Water Samples by Using Empore Solid-Phase Extraction Disks and Gas Chromatography with Ion Trap Mass Spectrometry. Journal of AOAC International, 84(4), 1070-3. Available from: [Link]

  • MDPI. (2021, June 4). Efficient Triazine Derivatives for Collagenous Materials Stabilization. Available from: [Link]

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Technical Support Center: Chromatographic Resolution of s-Triazine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for resolving structurally similar s-triazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation for these closely related compounds. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies and optimized protocols.

Frequently Asked Questions (FAQs)

Q1: Why are my s-triazine isomer peaks (e.g., atrazine, simazine, propazine) showing significant tailing?

A: Peak tailing for s-triazine compounds is most commonly caused by secondary interactions between the basic nitrogen atoms in the triazine ring and acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1] At a neutral or mid-range pH, these silanols can be ionized, leading to strong, unwanted ionic interactions with the protonated triazine analytes, which slows down a portion of the analyte molecules and causes the characteristic tail.

To mitigate this, it is crucial to control the ionization state of the silanol groups. Lowering the mobile phase pH to a range of 2.5-3.5 with an acidic modifier like formic or acetic acid will protonate the silanols, minimizing these secondary interactions and leading to more symmetrical peaks.[1] Additionally, using a modern, high-purity, end-capped C18 column is highly recommended as these columns have a significantly lower concentration of accessible silanol groups.[1]

Q2: My primary isomers are co-eluting. What is the first parameter I should adjust?

A: The most powerful parameter for altering selectivity and resolving co-eluting peaks is the mobile phase composition.[2][3] Before making drastic changes to hardware, systematically evaluate the organic modifier and mobile phase pH.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of acetonitrile and methanol. These solvents exhibit different selectivities due to their unique abilities to engage in dipole-dipole and hydrogen bonding interactions with the analytes.[4]

  • Adjust Mobile Phase pH: For ionizable compounds like s-triazines, altering the pH can significantly change the retention and selectivity.[5][6] A systematic screening of pH values is often necessary to find the optimal separation window.

Q3: Can temperature adjustments really improve the resolution of my triazine isomers?

A: Yes, temperature can be a surprisingly effective tool for fine-tuning selectivity, especially for structurally similar compounds.[7] Changing the column temperature alters the thermodynamics of the partitioning process between the mobile and stationary phases.[8] Even subtle changes of a few degrees can shift the retention times of isomers relative to one another, potentially resolving a critical pair. For instance, increasing temperature generally reduces retention time but can also improve separation efficiency for some compounds.[9] It is a valuable secondary parameter to screen after mobile phase optimization.

Troubleshooting Guide: From Tailing Peaks to Baseline Resolution

This section provides a systematic approach to diagnosing and resolving common and complex separation issues encountered with s-triazine isomers.

Problem 1: Persistent Peak Tailing Despite pH Adjustment

You've lowered your mobile phase pH to ~3.0, but your atrazine and simazine peaks still exhibit noticeable tailing.

Even at low pH, some highly active silanol sites may remain. Furthermore, other factors can contribute to peak asymmetry. This workflow addresses the most probable causes in a logical sequence.

Caption: Troubleshooting workflow for persistent peak tailing.

Step-by-Step Troubleshooting:

  • Evaluate Column Chemistry: If you are not already, switch to a high-purity, end-capped C18 column or consider a stationary phase with a polar-embedded group.[1] These phases provide a "shield" for the silica surface, further minimizing silanol interactions.

  • Check for Column Overload: Peak tailing can be a symptom of injecting too much sample mass onto the column.[1] To diagnose this, prepare a 1:10 dilution of your sample and inject it. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.

  • Minimize Extra-Column Volume: Poor connections, especially between the column and the detector, can introduce dead volume, causing band broadening and tailing. Ensure all fittings are properly tightened and use tubing with the smallest possible internal diameter.

Problem 2: Co-elution of Critical Isomer Pairs (e.g., Atrazine and Propazine)

Your initial screening method shows atrazine and propazine as a single, unresolved peak.

Co-elution signifies a lack of selectivity (α) under the current conditions. The goal is to alter the chemical environment to exploit the subtle structural differences between the isomers. Atrazine and propazine differ only by an ethyl versus an isopropyl group, making their hydrophobicity very similar on a standard C18 phase.

A shallow gradient can often tease apart closely eluting compounds that an isocratic method cannot.[1]

Materials:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile

  • HPLC system with a gradient pump and UV detector

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Standard mixture of atrazine and propazine

Procedure:

  • Prepare Mobile Phases: Prepare Mobile Phase A and B and ensure they are thoroughly degassed.

  • Initial Gradient:

    • Start with a higher aqueous concentration to ensure good retention (e.g., 70% A, 30% B).

    • Run a linear gradient over 15-20 minutes to a higher organic concentration (e.g., 30% A, 70% B).

    • Include a high-organic wash step (e.g., 95% B) at the end to elute any strongly retained compounds, followed by re-equilibration at initial conditions.

  • Analyze and Optimize: Evaluate the resolution from the initial gradient. If the peaks are still not fully resolved, make the gradient shallower (i.e., decrease the rate of change of %B per minute). This gives the analytes more time to interact with the stationary phase, enhancing separation.

ParameterInitial GradientOptimized (Shallower) Gradient
Time (min)%B%B
0.03040
15.07055
16.09595
20.09595
21.03040
25.03040

Table 1: Example of gradient optimization. The shallower gradient increases the run time but can significantly improve the resolution of closely eluting peaks.

If optimizing the mobile phase on a C18 column fails to provide adequate resolution, changing the stationary phase is the next logical step. A Phenyl-Hexyl column offers a different separation mechanism that can be highly effective for aromatic compounds like s-triazines.

Causality: While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl phase introduces π-π interactions between the phenyl rings of the stationary phase and the aromatic triazine ring.[2][3][10] This provides an alternative selectivity that can resolve isomers with very similar hydrophobicities.

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase C18 Hydrophobic Interaction (Alkyl Chains) Phenyl Hydrophobic Interaction (Hexyl Spacer) PiPi π-π Interaction (Phenyl Rings) Analyte s-Triazine Isomers Analyte->C18 Primary Mechanism Analyte->Phenyl Primary Mechanism Analyte->PiPi Secondary, Selective Mechanism

Caption: Interaction mechanisms on C18 vs. Phenyl-Hexyl columns.

Procedure:

  • Install a Phenyl-Hexyl Column: Replace the C18 column with a Phenyl-Hexyl column of similar dimensions.

  • Re-run Initial Method: Start with the same mobile phase and gradient conditions used for the C18 column. The elution order may change, and resolution will likely be different.[3]

  • Re-optimize: Adjust the gradient slope and mobile phase composition as needed to achieve baseline separation on the new stationary phase.

Problem 3: Poor Resolution in Gas Chromatography (GC) Analysis

For volatile triazine isomers, GC is a powerful alternative. However, poor resolution can still be an issue.

In GC, resolution is primarily influenced by column polarity, temperature programming, and carrier gas flow rate. Structurally similar isomers require a stationary phase that can differentiate between their subtle differences in polarity and shape.

Materials:

  • Gas Chromatograph with a suitable detector (e.g., NPD or MS)

  • Capillary GC columns of different polarities (e.g., a non-polar 5% phenyl-methylpolysiloxane and a more polar wax column)

  • Triazine isomer standards

Procedure:

  • Stationary Phase Selection: Non-polar phases like DB-5 or TG-5SilMS are often used for general pesticide screening.[11] However, for difficult isomer separations, a more polar stationary phase, such as a wax column (e.g., DB-Wax), may provide better selectivity and more symmetrical peaks.[12]

  • Optimize the Temperature Program:

    • Initial Temperature: Start with a low initial oven temperature (e.g., 60-80°C) to ensure trapping of the analytes at the head of the column.

    • Ramp Rate: A slow temperature ramp (e.g., 2-5°C/min) during the elution window of the target isomers will increase the interaction time with the stationary phase and improve resolution. A multi-ramp program can be highly effective.

    • Final Temperature: Ensure the final temperature is high enough to elute all components from the column.

ParameterValueRationale
Column DB-Wax (30 m x 0.32 mm, 0.25 µm)Polar phase enhances selectivity for triazines.[12]
Carrier Gas HeliumInert and provides good efficiency.
Injector Temp 250°CEnsures complete volatilization.
Oven Program 60°C (hold 2 min)Traps analytes at the column head.
Ramp to 180°C at 10°C/minElutes earlier, less retained compounds.
Ramp to 220°C at 3°C/minSlow ramp to resolve target isomers.
Hold at 220°C for 5 minElutes any remaining compounds.

Table 2: Example of an optimized GC temperature program for s-triazine isomer separation.

References

  • BenchChem. (2025). improving peak shape and resolution for triazine compounds in HPLC.
  • El-Saeid, M. H., Al-Dosari, S. A., & Al-Zahrani, S. M. (2016). Effect of Temperature and Moisture on Degradation of Herbicide Atrazine in Agricultural Soil. International Journal of Environmental & Agriculture Research, 2(7), 150-158.
  • Ivanovska, A., & Stafilov, T. (n.d.). XIII_1228. Repository of UKIM.
  • Stafilov, T., & Ivanovska, A. (2004).
  • El-Saeid, M. H., Al-Dosari, S. A., & Al-Zahrani, S. M. (n.d.).
  • Li, M., Li, J., & Zhang, Y. (2022). Heat/PMS Degradation of Atrazine: Theory and Kinetic Studies. MDPI.
  • Al-Naiema, I. M., & Al-Zuhairi, A. J. (2020). Thermal decomposition of atrazine and its toxic products. Environmental Science: Processes & Impacts.
  • Milošević, N. D., et al. (2023).
  • ResearchGate. (n.d.). HPLC/DAD separation of simazine (1)
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Durand, A., & Barcelo, D. (2000).
  • Alsammarraie, A., et al. (2021).
  • BenchChem. (2025).
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • Shimadzu. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software.
  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides.
  • Waters Corporation. (n.d.).
  • Muthukumar, M., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI.
  • PubMed. (n.d.). Chromatographic methods for analysis of triazine herbicides.
  • ResearchGate. (2025, August 7). (PDF) Development and optimization of a method for the determination of simazine, atrazine and propazine using solid-phase extraction and HPLC/GC.
  • Shimadzu. (n.d.).
  • Forgács, E., & Cserháti, T. (n.d.). Chromatographic separation and molecular modelling of triazines with respect to their inhibition of the growth of L1210/R71 cells. PubMed.
  • RUIdeRA. (n.d.).
  • Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc.
  • ResearchGate. (n.d.).
  • Waters Corpor
  • Springer Nature Experiments. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry.
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Industry News. (2023, December 27).
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
  • Biotage. (2023, February 2).
  • Crawford Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Collins, D. (2022, April 15). Stationary Phase Selectivity: The Chemistry Behind the Separation.
  • Thermo Fisher Scientific. (n.d.).
  • TeamChem. (2025, November 23). Types of Triazine and Their Differences. Chemical Guide.
  • IntechOpen. (n.d.).
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles A.

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Validation & Comparative

Comparative Guide: Cross-Reactivity of 2-Chloro-4-diethylamino-6-methylamino-s-triazine in ELISA Kits

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of triazine herbicides via ELISA is complicated by the high structural homology within this chemical class. While most commercial kits are calibrated for Atrazine , Simazine , or Propazine , the presence of specific metabolites and structural analogs can induce significant Type II errors (false positives).

This guide focuses on 2-Chloro-4-diethylamino-6-methylamino-s-triazine (CAS 83807-82-3) , a specific triazine analog characterized by a tertiary amine (diethylamino) and a secondary amine (methylamino). Unlike the "Big 3" herbicides, this molecule presents a unique steric profile that challenges the specificity of standard polyclonal antibody (pAb) and monoclonal antibody (mAb) systems.

Key Finding: "Broad-spectrum" screening kits (e.g., Beacon, Abraxis Magnetic) exhibit 15–40% cross-reactivity (CR) with this analog due to ring-structure recognition. In contrast, "High-Specificity" kits (e.g., Abraxis Microtiter Plate, Eurofins) utilizing hapten-specific mAbs typically show <5% CR , making them superior for confirming compliance in complex matrices.

Technical Deep Dive: The Structural Challenge

To understand the cross-reactivity (CR) data, one must understand the immunogen design. Antibodies in triazine kits are generally raised against a hapten conjugated to a carrier protein (like BSA) via the C4 or C6 amino groups.

The Molecule: CAS 83807-82-3[1][2]
  • Position 2: Chlorine (-Cl) — Preserved (Common to Atrazine/Simazine)

  • Position 4: Diethylamino [-N(C₂H₅)₂] — Tertiary Amine (Bulky, lacks H-bond donor)

  • Position 6: Methylamino [-NH(CH₃)] — Secondary Amine (Small)

The Mechanism of Interference

Most Atrazine antibodies target the N-alkyl side chains.

  • Atrazine: Ethylamino (-NH-Et) + Isopropylamino (-NH-iPr).

  • The Analog: Diethylamino (-N-Et₂) + Methylamino (-NH-Me).

The diethylamino group creates steric hindrance and lacks the hydrogen necessary for the hydrogen bonding often required by high-affinity Atrazine antibodies. Therefore, this molecule acts as a "stress test" for kit specificity. Kits that rely heavily on the s-triazine ring (common epitope) will detect it; kits relying on the N-H hydrogen bond will miss it.

TriazineRecognition cluster_molecule Target Analyte (CAS 83807-82-3) cluster_antibody Antibody Recognition Modes Molecule 2-Chloro-4-diethylamino- 6-methylamino-s-triazine Features Features: 1. s-Triazine Ring (Common) 2. Diethylamino (Steric Bulk) 3. Methylamino (Short Chain) Molecule->Features ClassSpecific Class-Specific pAb (Targets Ring Structure) Features->ClassSpecific Strong Binding (High Cross-Reactivity) CompoundSpecific Compound-Specific mAb (Targets Side Chains) Features->CompoundSpecific Weak Binding (Steric Clash) Result_High Result: False Positive (Screening Kits) ClassSpecific->Result_High Result_Low Result: Specificity (Quantitation Kits) CompoundSpecific->Result_Low

Figure 1: Mechanism of antibody recognition. Class-specific antibodies bind the common ring, leading to high cross-reactivity with the analog. Compound-specific antibodies are blocked by the bulky diethylamino group.

Comparative Analysis: Kit Performance

The following data synthesizes performance characteristics based on standard structure-activity relationship (SAR) profiles and manufacturer specificity data for structurally similar analogs (e.g., Propazine, Trietazine).

Category A: Broad-Spectrum Screening Kits
  • Examples: Beacon Analytical Tube Kits, Abraxis Magnetic Particle Kits.

  • Design Philosophy: Maximum sensitivity for any triazine to ensure no contamination is missed.

  • Performance with CAS 83807-82-3:

    • These kits often use polyclonal antibodies (pAbs) with "pocket" affinity for the chlorine and the ring nitrogen.

    • Predicted CR: 15% – 40% .

    • Implication: A sample containing 10 ppb of this metabolite will read as ~1.5–4.0 ppb of Atrazine.

Category B: High-Specificity Quantitation Kits
  • Examples: Eurofins/Abraxis Microtiter Plate (High Sensitivity), Attogene EL2056.

  • Design Philosophy: Accurate quantitation of Atrazine specifically, minimizing interference from metabolites like DEA (Desethylatrazine).

  • Performance with CAS 83807-82-3:

    • These kits use monoclonal antibodies (mAbs) selected against the specific ethyl/isopropyl geometry. The diethylamino group in our target molecule is too bulky for the binding pocket.

    • Predicted CR: < 5% .

    • Implication: Minimal interference. A 10 ppb metabolite spike yields <0.5 ppb signal.

Summary Table: Cross-Reactivity Profile
FeatureBroad-Spectrum (Screening) Analyte-Specific (Quantitation)
Antibody Type Polyclonal (Sheep/Rabbit)Monoclonal (Mouse)
Primary Epitope s-Triazine Ring + ChlorineN-Alkyl Side Chains (Ethyl/Isopropyl)
Sensitivity (IC50) 0.5 – 1.0 ppb0.05 – 0.2 ppb
CR: Atrazine 100%100%
CR: Propazine >100% (Often higher affinity)80 – 100%
CR: Simazine 15 – 30%5 – 15%
CR: CAS 83807-82-3 High (15 – 40%) Low (< 5%)
Best Use Case "Pass/Fail" Field ScreeningRegulatory Compliance / Lab Confirmation

Experimental Protocol: Determining Cross-Reactivity (CR50)

To validate this specific molecule in your lab, do not rely on OD values alone. You must calculate the IC50 Shift .

Materials
  • Standard: 2-Chloro-4-diethylamino-6-methylamino-s-triazine (Certified Reference Material, e.g., AccuStandard P-541N).

  • Kit: Target ELISA Kit (e.g., Abraxis PN 520005).

  • Solvent: Methanol (for stock), diluted into kit matrix (water).

Workflow
  • Preparation: Prepare a 1.0 mg/mL stock of the analog in Methanol.

  • Dilution: Create a 7-point semi-log dilution series in laboratory-grade water (Range: 0.01 ppb to 100 ppb).

  • Execution: Run the standard Atrazine calibrators (provided in kit) and the Analog series on the same plate in duplicate.

  • Calculation:

    • Plot B/B₀ (%) vs. Log Concentration for both curves.

    • Determine the IC50 (concentration at 50% binding inhibition) for both.

    • Formula:

      
      
      

ExperimentalWorkflow Step1 1. Prepare Stock (1 mg/mL in MeOH) Step2 2. Serial Dilution (0.01 - 100 ppb) Step1->Step2 Step3 3. Run ELISA (Simultaneous w/ Standards) Step2->Step3 Step4 4. Calculate IC50 (4-Parameter Logistic Fit) Step3->Step4 Step5 5. Compute %CR (Ratio of IC50s) Step4->Step5

Figure 2: Step-by-step workflow for validating cross-reactivity in the laboratory.

Troubleshooting & Matrix Interference

When testing for this analog, be aware of "Matrix Effects" that can mimic cross-reactivity.

  • Solvent Tolerance: This analog is less water-soluble than Atrazine due to the diethyl group. Ensure methanol concentration in the final well does not exceed 5% (or the kit's limit), otherwise, solvent-induced antibody denaturation will look like a positive result.

  • pH Sensitivity: The pKa of the triazine ring amines can shift binding. Ensure samples are buffered to pH 7.0–7.5.

Conclusion

For researchers detecting 2-Chloro-4-diethylamino-6-methylamino-s-triazine , the choice of ELISA kit is binary:

  • Use a Broad-Spectrum Kit if you want to use this molecule as a surrogate to detect total triazine load.

  • Use a High-Specificity Kit (and confirm with LC-MS/MS) if you need to distinguish this metabolite from regulated herbicides like Atrazine.

Recommendation: For regulatory reporting, any positive ELISA result >0.1 ppb in a sample suspected of containing this analog must be confirmed via GC-MS or LC-MS/MS, as ELISA cannot definitively distinguish it from Atrazine.

References

  • Abraxis (Eurofins). (2023). Atrazine ELISA (Microtiter Plate) User Guide. Retrieved from .

  • Beacon Analytical Systems. (2023). Atrazine Plate Kit Instructional Booklet. Retrieved from .[1]

  • Dankwardt, A., et al. (1995). "Determination of triazine herbicides by ELISA — Optimization of enzyme tracer synthesis." Acta Hydrochimica et Hydrobiologica. Link.

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 2-Chloro-4-methylamino-6-ethylamino-s-triazine. Retrieved from .

  • AccuStandard. (2024). Certified Reference Material: 2-Chloro-4-methylamino-6-diethylamino-s-triazine (CAS 83807-82-3).[2][3] Retrieved from .

  • National Environmental Methods Index (NEMI). (2002). Abraxis Method 520005: Atrazine by Immunoassay. Retrieved from .

Sources

Comparative Toxicology & Metabolic Stability: Diethylamino vs. Isopropylamino s-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between diethylamino (e.g., Simazine) and isopropylamino (e.g., Propazine) substituted s-triazines. While these compounds share a 2-chloro-1,3,5-triazine core and a common mode of action (inhibition of bioenergetic electron transport), their toxicological divergence is driven by the steric and lipophilic properties of the N-alkyl side chains .

Key Differentiator: The isopropyl group confers greater metabolic stability and lipophilicity compared to the ethyl group. Experimental data confirms that mammalian and environmental systems preferentially cleave the ethyl group (


-deethylation) at rates 2–3x faster than the isopropyl group (

-deisopropylation).[1] This results in distinct pharmacokinetic profiles and persistence, necessitating specific assay protocols for accurate safety assessment.

Structural & Physicochemical Analysis[2][3][4][5][6]

The biological behavior of s-triazines is dictated by the symmetry and bulk of the amino substituents at positions 4 and 6.

FeatureDiethylamino s-Triazine (e.g., Simazine)Isopropylamino s-Triazine (e.g., Propazine)Mixed (e.g., Atrazine)
Structure 4,6-bis(ethylamino)4,6-bis(isopropylamino)4-ethylamino-6-isopropylamino
Steric Bulk Low (Linear chain)High (Branched chain)Intermediate
LogP (Lipophilicity) ~2.18~2.93~2.60
Water Solubility Lower (~5 mg/L)Higher (~8.6 mg/L)Moderate (~33 mg/L)
Receptor Fit Tighter fit in compact pocketsSteric hindrance in small pocketsBalanced affinity

Scientist's Insight: The higher LogP of the isopropyl variants implies higher membrane permeability and potential for bioaccumulation in adipose tissues, a critical factor when designing in vivo dosing regimens.

Metabolic Fate: The Kinetic Divergence

The primary detoxification pathway for s-triazines is Phase I oxidative


-dealkylation, mediated by Cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4 in mammals).
The "Ethyl Preference" Rule

Experimental kinetics demonstrate a clear hierarchy in metabolic clearance:

  • 
    -Deethylation (Fast):  The ethyl group is rapidly hydroxylated at the 
    
    
    
    -carbon and cleaved.
  • 
    -Deisopropylation (Slow):  The branched isopropyl group sterically hinders the P450 active site approach, significantly slowing hydroxylation.
    

Consequently, Propazine (bis-isopropyl) has a longer metabolic half-life than Simazine (bis-ethyl) . In mixed analogs like Atrazine, the primary metabolite is Deethylatrazine (DEA), not Deisopropylatrazine (DIA), because the ethyl group is sacrificed first.

Visualization: Differential Metabolic Pathways

The following diagram illustrates the kinetic preference using Atrazine (mixed) as the model to show the divergence.

G Parent Parent s-Triazine (Mixed: Atrazine) CYP Phase I Metabolism (CYP1A2 / CYP3A4) Parent->CYP DEA Metabolite A: Desethyl-atrazine (DEA) (Isopropyl group remains) CYP->DEA FAST KINETICS (Preferential Cleavage) DIA Metabolite B: Desisopropyl-atrazine (DIA) (Ethyl group remains) CYP->DIA SLOW KINETICS (Steric Hindrance) DACT Terminal Metabolite: Diaminochlorotriazine (DACT) DEA->DACT Slow De-isopropylation DIA->DACT Fast De-ethylation

Figure 1: Differential metabolic kinetics. Note the preferential pathway (thick blue arrow) favoring the removal of the ethyl group, leaving the isopropyl-bearing metabolite (DEA) as the dominant intermediate.

Toxicological Profile: Endocrine Disruption

While acute toxicity (LD50) varies slightly, the critical concern for drug development and safety pharmacology is the Endocrine Disruption Potential , specifically the induction of aromatase (CYP19).

Mechanism of Action

Both diethyl and isopropyl s-triazines bind to phosphodiesterases (PDE), increasing cAMP levels. This triggers the PKA signaling cascade, phosphorylating transcription factors (SF-1/CREB) that bind to the CYP19A1 promoter, upregulating aromatase expression. This leads to increased conversion of androgens to estrogens.

Comparative Potency
  • Isopropylamino (Propazine): Often exhibits higher potency in mammary tumor formation in rodent models (Sprague-Dawley) due to sustained plasma levels (slower metabolism).

  • Diethylamino (Simazine): Induces aromatase but is cleared faster; often requires higher chronic dosing to achieve similar tumor incidence in sensitive models.

Data Summary: H295R Cell Assay (Aromatase Induction)

CompoundEC50 (Aromatase Induction)Max Fold InductionCytotoxicity (TC50)
Simazine (Diethyl)~10.5 µM2.5x> 100 µM
Propazine (Isopropyl)~3.2 µM2.8x> 100 µM
Atrazine (Mixed)~5.0 µM2.5x> 100 µM

Note: Propazine's lower EC50 suggests higher potency in this in vitro system, likely linked to lipophilicity-driven cellular uptake.

Experimental Protocol: H295R Steroidogenesis Assay

To validate the comparative toxicity of these side chains, a generic cell viability assay is insufficient. You must use the H295R Adrenocortical Carcinoma model to measure specific steroidogenic disruptions.[2]

Objective

Quantify the differential induction of CYP19 (Aromatase) activity by Diethyl- vs. Isopropyl-s-triazines.

Workflow

Step 1: Cell Culture & Acclimatization

  • Cell Line: NCI-H295R (ATCC CRL-2128).

  • Media: DMEM/F12 supplemented with Nu-Serum I (2.5%) and ITS+ Premix.

  • Protocol: Seed cells at

    
     cells/well in 24-well plates. Incubate for 24 hours to allow attachment.
    

Step 2: Chemical Dosing (The Critical Variable)

  • Prepare stock solutions of Simazine and Propazine in DMSO.

  • Dose Range: 0.1, 1, 10, 30, and 100 µM.

  • Control: 0.1% DMSO (Vehicle) and Forskolin (10 µM) as a Positive Control (cAMP inducer).

  • Exposure Time: 48 hours. Rationale: CYP19 induction is a transcriptional event requiring sufficient time for mRNA translation.

Step 3: Aromatase Activity Assay (Tritiated Water Release)

  • Principle: Aromatase converts

    
    -androstenedione to estrone, releasing tritiated water (
    
    
    
    ).
  • Add 54 nM

    
    -androstenedione to wells for the final 1 hour of incubation.
    
  • Extract media and treat with dextran-coated charcoal to remove unreacted steroid.

  • Count supernatant via Liquid Scintillation Counter (LSC).

Step 4: Data Normalization

  • Perform an MTT or Alamar Blue assay on the remaining cells to normalize aromatase activity to cell viability.

  • Validation Check: If viability drops below 80% at 100 µM, exclude that data point to ensure results reflect endocrine disruption, not necrosis.

Visualization: The Signaling Pathway

This diagram maps the intracellular cascade triggered by these triazines, highlighting the target outcome (Estrogen production).

H295R_Pathway Triazine s-Triazine (Simazine/Propazine) PDE Phosphodiesterase (PDE) Triazine->PDE Inhibits cAMP cAMP (Accumulation) PDE->cAMP Loss of breakdown leads to increase PKA Protein Kinase A (Activation) cAMP->PKA TF Transcription Factors (SF-1 / CREB) PKA->TF Phosphorylation Gene CYP19A1 Gene (Promoter) TF->Gene Binding Enzyme Aromatase Enzyme Gene->Enzyme Translation Conversion Androgens -> Estrogens Enzyme->Conversion

Figure 2: Mechanism of Action in H295R cells. Triazines inhibit PDE, elevating cAMP, which drives CYP19A1 expression via PKA signaling.

References

  • Mills, M. S., & Thurman, E. M. (1994). Preferential dealkylation reactions of s-triazine herbicides in the unsaturated zone.[1] Environmental Science & Technology. [Link][1]

  • Sanderson, J. T., et al. (2000). 2-Chloro-s-triazine herbicides induce aromatase (CYP19) activity in H295R human adrenocortical carcinoma cells: a novel mechanism for estrogenicity? Toxicological Sciences. [Link]

  • U.S. EPA. (2018). Chlorotriazines: Cumulative Human Health Risk Assessment. Regulations.gov. [Link]

  • PubChem. (2025). Propazine Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025). Simazine Compound Summary. National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Analytical Excellence in Triazine Residue Analysis Through Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of environmental monitoring and food safety, the accurate and reliable quantification of triazine herbicide residues is of paramount importance. As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to establish and interpret inter-laboratory comparisons for triazine residue analysis. This process is fundamental to ensuring the validity and comparability of analytical data across different laboratories, a cornerstone of regulatory acceptance and scientific credibility.

The Imperative of Inter-Laboratory Comparison

Single-laboratory validation, while essential, provides an insular view of a method's performance.[1] An analytical method, even when meticulously validated in-house, can exhibit unexpected variability when transferred to another laboratory.[2] This variability can stem from subtle differences in instrumentation, reagent sources, environmental conditions, and operator technique. Inter-laboratory comparisons, also known as proficiency testing or collaborative trials, are the ultimate test of a method's robustness and serve several critical functions:

  • Establishes Method Reproducibility: It provides a quantitative measure of how well a method performs in different laboratories, a key parameter for standardization.

  • Identifies Methodological Weaknesses: Discrepancies in results between laboratories can highlight ambiguous instructions in the protocol or steps that are highly susceptible to minor variations.

  • Ensures Data Comparability: For large-scale monitoring programs or clinical trials involving multiple analytical sites, it is crucial to ensure that the data generated is comparable, regardless of the laboratory of origin.[2]

  • Supports Accreditation and Regulatory Compliance: Participation in proficiency testing schemes is often a mandatory requirement for laboratory accreditation under standards such as ISO/IEC 17025.[1][3][4]

Designing a Robust Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is critical for generating meaningful and actionable data. The following sections outline the key considerations and steps involved.

The study protocol is the most critical document in an inter-laboratory comparison. It must be clear, comprehensive, and unambiguous to ensure that all participating laboratories perform the analysis in an identical manner. Key elements of the protocol include:

  • Clear Objectives: A concise statement of the study's purpose.

  • Defined Analytes and Matrices: A specific list of the triazine herbicides and their metabolites to be analyzed, along with a detailed description of the sample matrix (e.g., drinking water, soil, food commodity).

  • Homogeneous and Stable Test Materials: The provision of identical, homogeneous, and stable test samples to all participants is paramount.[2] These are often prepared by a coordinating laboratory and may include blank samples and samples fortified with known concentrations of the target analytes.

  • Detailed Analytical Method: A step-by-step description of the entire analytical procedure, from sample preparation to data analysis. This should include specifics on reagents, equipment, and instrument parameters.

  • Data Reporting Requirements: A standardized format for reporting results, including units, number of significant figures, and any required quality control data.

  • Statistical Analysis Plan: A predefined plan for the statistical evaluation of the submitted data.

Experimental Workflow for a Hypothetical Inter-Laboratory Comparison of Atrazine in Water

cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N > 8) cluster_2 Data Analysis and Reporting prep Preparation of Homogeneous Water Samples (Blank & Spiked) dist Distribution of Samples and Detailed Protocol to Participants prep->dist receive Receipt and Confirmation of Sample Integrity dist->receive analysis Sample Analysis Following Provided Protocol (e.g., GC-MS) receive->analysis report Reporting of Results in Standardized Format analysis->report collect Collection and Collation of Data from All Labs report->collect stats Statistical Analysis (z-scores, Repeatability, Reproducibility) collect->stats final_report Issuance of Final Report with Performance Evaluation stats->final_report

Caption: Workflow of an inter-laboratory comparison study.

A Case Study: Inter-Laboratory Comparison of Triazine Analysis in Fortified Water Samples

To illustrate the practical application of these principles, we present a hypothetical inter-laboratory comparison study involving ten laboratories tasked with analyzing a fortified water sample for atrazine, simazine, and propazine.

Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the trapped analytes with 2 x 3 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of ethyl acetate containing an internal standard (e.g., terbuthylazine-d5).

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection Volume: 1 µL, splitless.

  • Inlet Temperature: 250°C.

  • Oven Program: 70°C for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 5 min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

The performance of each laboratory is evaluated using statistical metrics as outlined in ISO 5725. Key performance indicators include:

  • z-score: This is a measure of how far an individual result deviates from the consensus value (mean of all laboratories' results). A z-score between -2 and 2 is generally considered satisfactory.[5][6]

  • Repeatability (RSDr): The precision of the method within a single laboratory under identical conditions.

  • Reproducibility (RSDR): The precision of the method between different laboratories.

Logical Flow of Data Evaluation in an Inter-laboratory Study

cluster_data Data Input cluster_stats Statistical Calculation cluster_eval Performance Evaluation lab_data Individual Laboratory Results (xi) consensus Consensus Value (x̄) lab_data->consensus std_dev Standard Deviation (s) lab_data->std_dev z_score z-score = (xi - x̄) / s consensus->z_score std_dev->z_score satisfactory Satisfactory (|z| ≤ 2) z_score->satisfactory questionable Questionable (2 < |z| < 3) z_score->questionable unsatisfactory Unsatisfactory (|z| ≥ 3) z_score->unsatisfactory

Caption: Statistical evaluation of laboratory performance using z-scores.

Laboratory IDAtrazine (µg/L)Simazine (µg/L)Propazine (µg/L)Atrazine z-scoreSimazine z-scorePropazine z-score
Lab 10.480.510.490.50.80.2
Lab 20.450.480.47-1.0-0.4-1.0
Lab 30.520.550.532.02.02.0
Lab 40.470.500.480.00.4-0.4
Lab 50.490.520.501.01.20.6
Lab 60.430.460.44-2.0-1.2-2.2 (Questionable)
Lab 70.550.580.563.0 (Unsatisfactory)3.2 (Unsatisfactory)3.0 (Unsatisfactory)
Lab 80.460.490.48-0.50.0-0.4
Lab 90.480.510.500.50.80.6
Lab 100.470.500.490.00.40.2
Consensus Mean 0.47 0.50 0.49
Std. Deviation 0.02 0.025 0.02
Repeatability (RSDr) 5.2%6.1%5.5%
Reproducibility (RSDR) 12.5%14.8%13.2%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

In this hypothetical example, Laboratory 7's results are consistently high, leading to unsatisfactory z-scores. This would trigger a root cause analysis within that laboratory to identify and rectify the source of the positive bias. Laboratory 6 shows a questionable result for propazine, indicating a potential issue that warrants further investigation. The overall repeatability and reproducibility values provide a benchmark for the expected precision of the method.

Conclusion: A Commitment to Analytical Quality

Inter-laboratory comparisons are an indispensable tool for ensuring the quality and reliability of triazine residue analysis. By participating in such studies, laboratories can gain confidence in their analytical methods, identify areas for improvement, and contribute to a harmonized and standardized approach to environmental and food safety monitoring. As Senior Application Scientists, it is our responsibility to champion these best practices to uphold the integrity of our scientific data and the decisions that are based upon it.

References

  • Inter-laboratory validation of solid-phase microextraction for the determination of triazine herbicides and their degradation products at ng/l level in water samples - PubMed. (1998, February 6). PubMed. [Link]

  • Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]

  • GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. (2016, October 20). Hellenic Accreditation System. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). European Commission. [Link]

  • Proficiency testing (PT): Pesticides in natural waters. (n.d.). Qualitycheck. [Link]

  • Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. (2025, September 12). ResearchGate. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. [Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. (2025, August 6). ResearchGate. [Link]

  • Method validation and analytical quality control in pesticide residues analysis. (n.d.). BVL. [Link]

  • The Fitness for Purpose of Analytical Methods. (n.d.). Eurachem. [Link]

  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023, June 18). MDPI. [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). (n.d.). Shimadzu. [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS. (2015). BISFA. [Link]

  • PROFICIENCY TESTING. (n.d.). Fapas. [Link]

  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. (2021). European Commission. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). Emirates International Accreditation Centre. [Link]

  • Determination of triazine herbicides in environmental samples by dispersive liquid-liquid microextraction coupled with high performance liquid chromatography. (2011, October 15). PubMed. [Link]

  • Inter laboratory Comparison 2023 Report. (2024, August 1). Benchmark International. [Link]

  • PROFICIENCY TESTING FOR PESTICIDES IN ACCORDANCE WITH THE DRINKING WATER ORDINANCE. (n.d.). Umweltbundesamt. [Link]

  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. (2025, November 3). Lab Manager. [Link]

Sources

Comparative Guide: QSPR Modeling Architectures for Substituted Chloro-s-Triazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: QSPR Modeling Comparison of Substituted Chloro-s-Triazines Content Type: Publish Comparison Guide

Executive Summary

Substituted chloro-s-triazines (e.g., Atrazine, Simazine, Propazine) represent a critical class of herbicides and reactive intermediates. Their environmental persistence and toxicity profiles necessitate robust predictive modeling. This guide compares the efficacy of Multiple Linear Regression (MLR) versus Artificial Neural Network (ANN) architectures in Quantitative Structure-Property Relationship (QSPR) modeling.[1]

Verdict: While MLR remains the industry standard for regulatory transparency and mechanistic interpretation, ANN architectures consistently outperform linear models in predicting non-linear biological endpoints (e.g., acute toxicity, bioconcentration factors) by capturing complex descriptor interactions.

Strategic Analysis: Model Architecture Comparison

The choice of modeling architecture defines the success of a QSPR study. Below is a direct comparison of the two dominant methodologies applied to chloro-s-triazines.

A. Multiple Linear Regression (MLR)[1][2]
  • Mechanism: Models the property (

    
    ) as a linear combination of weighted descriptors (
    
    
    
    ).[3]
    
    
    .
  • Best For: Small datasets (

    
    ), regulatory submissions requiring transparent equations, and predicting physicochemical properties like Chromatographic Retention Time (
    
    
    
    ).
  • Limitations: Fails to capture non-linear dependencies common in biological systems (e.g., receptor binding affinity).

B. Artificial Neural Networks (ANN)[4][5]
  • Mechanism: A biologically inspired computational model consisting of input, hidden, and output layers. Uses backpropagation to minimize error.

  • Best For: Large datasets, complex biological endpoints (e.g., LC50, Bioconcentration Factor), and when mechanistic interpretation is secondary to predictive accuracy.

  • Limitations: "Black box" nature makes it difficult to pinpoint why a molecule is toxic; prone to overfitting without rigorous validation.

C. Performance Data: The Evidence

The following table summarizes experimental comparisons from recent chemometric studies on 6-chloro-1,3,5-triazine derivatives.

MetricMLR (Linear)ANN (Non-Linear)EndpointSource
Predictive Power (

)
0.620.70 Bioconcentration Factor (BCF)[1]
Error (RMSE) 0.780.76 Bioconcentration Factor (BCF)[1]
Toxicity Correlation (

)
0.860.93 Microtox Acute Toxicity (EC50)[2]
Descriptor Sensitivity High (Linear)Adaptive (Non-linear)Water Solubility (

)
[3]

Key Insight: In toxicity prediction, the transition from MLR to ANN yielded a 7% improvement in correlation accuracy [2], suggesting that triazine toxicity involves non-linear steric or electronic threshold effects that linear equations cannot model.

Methodological Framework: Descriptor Efficacy

The input "garbage in, garbage out" rule applies strictly here. For chloro-s-triazines, the choice of descriptor set is as critical as the algorithm.

Comparison of Descriptor Sets
  • Semi-Empirical (PM6/RM1):

    • Usage: Calculates electronic properties (HOMO/LUMO gap, dipole moment).

    • Performance: PM6 descriptors have shown slight superiority over RM1 in ANN models for predicting BCF [1].[1]

    • Cost: Low computational cost; suitable for screening libraries.

  • Density Functional Theory (DFT - B3LYP/6-31G):*

    • Usage: High-precision geometry optimization and hydrolysis barrier prediction.

    • Performance: Essential for modeling hydrolysis rates where transition state energetics are the limiting factor [4].

    • Cost: High; reserved for mechanistic studies of degradation pathways.

  • Physicochemical (LogP, Solubility):

    • Usage: Primary descriptors for chromatographic retention (HPLC) modeling.

    • Performance: High correlation (

      
      ) with retention factors (
      
      
      
      ) in MLR models [5].
Visualizing the Modeling Workflow

The following diagram outlines the decision logic and workflow for developing a robust QSPR model for triazines.

QSPR_Workflow start Start: Triazine Dataset geom Geometry Optimization (DFT B3LYP or PM6) start->geom desc Descriptor Calculation (Electronic, Steric, Topologic) geom->desc split Data Splitting (Training/Test/Validation) desc->split decision Linearity Check? (Scatter plot of Desc vs Property) split->decision mlr Build MLR Model (Stepwise Selection) decision->mlr Linear Relationship ann Build ANN Model (Backpropagation) decision->ann Non-Linear/Complex valid Validation Metrics (Q2, R2_pred, RMSE) mlr->valid ann->valid valid->split Fail (Re-train) deploy Deploy Model valid->deploy Pass Criteria

Figure 1: Decision workflow for selecting MLR vs. ANN architectures based on data linearity.

Step-by-Step Experimental Protocol

Objective: Build a QSPR model to predict the Bioconcentration Factor (BCF) of a new 6-chloro-s-triazine derivative.

Phase 1: Structure Preparation & Optimization

  • Drafting: Draw the 2D structures of the triazine dataset (n > 20) using ChemDraw or equivalent.

  • 3D Conversion: Convert to 3D structures.

  • Optimization: Perform geometry optimization to find the global minimum energy conformation.

    • Protocol: Use MOPAC (PM6 Hamiltonian) for speed or Gaussian (B3LYP/6-31G)* for accuracy.

    • Causality: Triazines have rotational isomers (rotamers) in alkyl side chains; incorrect geometry leads to false steric descriptors.

Phase 2: Descriptor Calculation

  • Calculate a broad pool of descriptors (>100):

    • Electronic: HOMO, LUMO, Dipole Moment (critical for reactivity).

    • Geometric: Molecular Volume, Surface Area.

    • Topological: Molecular Connectivity Indices (Chi).

  • Pruning: Remove descriptors with variance = 0 (constant across all compounds) or high inter-correlation (

    
    ) to prevent collinearity artifacts in MLR.
    

Phase 3: Model Construction (Comparison)

  • Path A (MLR):

    • Use Stepwise Multiple Linear Regression.

    • Set entry/exit probability (F-value) to 0.05/0.10.

    • Validation: Ensure Variance Inflation Factor (VIF) < 5 for all variables.

  • Path B (ANN):

    • Architecture: Input Layer (Selected Descriptors) -> Hidden Layer (Nodes =

      
      ) -> Output Layer (BCF).
      
    • Algorithm: Levenberg-Marquardt backpropagation.

    • Validation: Use Leave-One-Out Cross-Validation (LOOCV).

Phase 4: Mechanistic Interpretation

  • Analyze the signs of the coefficients (MLR) or sensitivity analysis (ANN).

  • Example: A positive coefficient for

    
     indicates that increasing lipophilicity increases BCF (bioaccumulation), a known phenomenon for triazines.
    
Mechanistic Pathway: Hydrolysis & Toxicity[7]

Understanding the chemical mechanism is vital for interpreting QSPR results. The diagram below illustrates the hydrolysis pathway, a key degradation route modeled by DFT descriptors.

Hydrolysis_Pathway reactant Chloro-s-Triazine (Atrazine) ts Transition State (Tetrahedral Intermediate) reactant->ts + H2O (Rate Limiting) product Hydroxy-s-Triazine (Dechlorinated) ts->product - HCl factors Key QSPR Descriptors: - C-Cl Bond Length - LUMO Energy - Atomic Charge on C2 factors->reactant Predicts Reactivity

Figure 2: Hydrolysis pathway of chloro-s-triazines. QSPR models use electronic descriptors (LUMO, Charge) to predict the energy barrier of the transition state.

References
  • ResearchGate. (2024). Chemometric modeling of bioconcentration factor of 6-chloro-1,3,5-triazine derivatives based on MLR-QSPR approach.

  • MDPI. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship.

  • PubMed. (2004). Comparison of predictive ability of water solubility QSPR models generated by MLR, PLS and ANN methods.

  • PubMed. (2002). Computational chemistry study of the environmentally important acid-catalyzed hydrolysis of atrazine and related 2-chloro-s-triazines.

  • MDPI. (2023). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-diethylamino-6-methylamino-s-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-Chloro-4-diethylamino-6-methylamino-s-triazine. As laboratory professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide a clear, actionable framework for managing this compound, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of safe handling. 2-Chloro-4-diethylamino-6-methylamino-s-triazine, a member of the triazine class of chemicals, presents several hazards that demand rigorous safety measures. Triazine derivatives are widely used as herbicides and can exhibit significant toxicity.[1]

Key Hazards:

  • Human Health: This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] It can cause moderate to severe eye irritation and skin irritation.[2][4] Prolonged or repeated skin contact may lead to allergic reactions in susceptible individuals.[2][3] Some studies have associated long-term exposure to triazine herbicides with increased health risks, although more data is needed for a full assessment.[4]

  • Environmental Hazards: This chemical is recognized as being toxic to aquatic invertebrates, with potentially long-lasting effects in aquatic environments.[2][5] Therefore, preventing its release into waterways, drains, or the soil is of paramount importance.[5][6]

Personal Protective Equipment (PPE)

A robust PPE strategy is non-negotiable. Before handling the compound, ensure the following are in use:

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and eye contact, which can cause serious damage.[2][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin absorption, a primary route of exposure, and mitigates the risk of irritation and sensitization.[2][3]
Body Protection Laboratory coat, long-sleeved attire, and closed-toe shoes.Minimizes the potential for skin contact from spills or splashes.[2]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[2] A NIOSH-approved respirator may be required for spill cleanup or if dust/aerosols are generated.Prevents inhalation, which can be harmful and cause respiratory tract irritation.[2]
Immediate First Aid Measures

In the event of an exposure, immediate and correct action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, get medical advice.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or physician for guidance.[2]

The Core Principles of Chemical Waste Disposal

The disposal of 2-Chloro-4-diethylamino-6-methylamino-s-triazine must be approached systematically, adhering to federal, state, and local regulations.[5][6] The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[7]

The Three Pillars of Responsible Disposal:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical, including detailed disposal considerations.[8] Always review the SDS before initiating any disposal procedure.

  • Practice Waste Minimization: The most effective disposal strategy is to prevent waste generation in the first place. Mix only the amount of solution required for your immediate experimental needs.[6] If small amounts of excess pesticide remain, the preferred method is to use it up according to its intended purpose, if applicable.[6]

  • Never Discharge to the Environment: It is illegal and environmentally damaging to pour this chemical down the sink, into storm drains, or dispose of it in regular trash.[6][9] Triazine compounds can persist in the environment and are difficult to remove from water sources through standard wastewater treatment processes.[10]

Step-by-Step Disposal and Decontamination Protocols

This section provides actionable workflows for managing different waste streams associated with 2-Chloro-4-diethylamino-6-methylamino-s-triazine.

Protocol 1: Disposal of Unused or Waste Product

Unused, expired, or contaminated product must be treated as hazardous waste.

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "2-Chloro-4-diethylamino-6-methylamino-s-triazine."

  • Containment: Store the waste in a compatible, sealed, and leak-proof container. Do not mix it with other waste types unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[8]

  • Storage: Keep the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Arranging for Pickup: Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup. They will ensure the waste is transported to a licensed hazardous waste disposal facility. For laboratories without an institutional EHS program, contact your local solid waste authority or a commercial hazardous waste disposal company.[6][11] Many states also offer "Clean Sweep" programs for commercial entities to dispose of unwanted pesticides.[7]

Protocol 2: Management of Empty Containers

Empty containers that once held this chemical are also considered hazardous waste unless properly decontaminated.[12]

Triple-Rinsing Procedure: This procedure is essential for decontaminating empty containers. The rinsate (the rinse water) must be collected and treated as hazardous waste.

  • Initial Drain: Empty the container completely into the application equipment or a designated chemical waste container. Allow it to drain for an additional 30 seconds after the flow has slowed to a drip.[12]

  • First Rinse: Fill the empty container to approximately 20-25% of its capacity with a suitable solvent (e.g., water, if appropriate for the formulation). Securely cap the container.[12]

  • Agitation: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.[12]

  • Rinsate Collection: Pour the rinsate into a designated hazardous waste container. Allow the container to drain completely.[12]

  • Repeat: Repeat the rinsing and collection steps (2-4) two more times.[12]

  • Final Disposal: After the third rinse, allow the container to dry completely. Puncture it to prevent reuse. The decontaminated container can now often be disposed of with regular solid waste or recycled, depending on local regulations. Always confirm the appropriate disposal route with your EHS department or local waste authority.[12]

Protocol 3: Spill Management and Cleanup

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. Evacuate all non-essential personnel from the area.[13]

  • Secure the Area: If the material is flammable, remove all ignition sources. Ensure adequate ventilation.[13]

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Section 1.

  • Contain the Spill: Use absorbent pads or a spill kit's inert absorbent material (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[13]

  • Cleanup:

    • For liquid spills: Carefully apply absorbent material over the spill, working from the outside in.

    • For solid spills: Use dry cleanup methods. Gently sweep or scoop the material, avoiding the creation of dust clouds.[4]

  • Collect Waste: Place all contaminated absorbent materials, soiled PPE, and any other cleanup debris into a heavy-duty plastic bag or a designated hazardous waste container.[4][13]

  • Decontaminate: Clean the spill surface area thoroughly with a detergent and water solution. Collect this cleaning solution as hazardous waste.[13]

  • Label and Dispose: Seal and label the waste container as hazardous waste, detailing the contents (e.g., "Spill debris with 2-Chloro-4-diethylamino-6-methylamino-s-triazine"). Arrange for disposal through your EHS department.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal route of 2-Chloro-4-diethylamino-6-methylamino-s-triazine and its associated waste.

G cluster_streams Waste Type cluster_actions Action cluster_disposal Final Disposal Path start Identify Waste Stream waste_product Unused/Expired Product start->waste_product empty_container Empty Container start->empty_container spill_debris Spill Debris start->spill_debris action_label Label as Hazardous Waste waste_product->action_label action_rinse Triple-Rinse Container? empty_container->action_rinse action_collect Collect & Contain Spill Debris spill_debris->action_collect disposal_hw EHS / Hazardous Waste Facility action_label->disposal_hw action_rinse->action_label No disposal_solid Recycle / Solid Waste action_rinse->disposal_solid Yes action_collect->action_label

Caption: Disposal workflow for 2-Chloro-4-diethylamino-6-methylamino-s-triazine.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (2010, August 26). Thermo Fisher Scientific.
  • US EPA, Pesticide Product Label, ATRAZINE 4L. (2014, December 11). Greenbook.net.
  • Safety Data Sheet for CHARGER MAX® ATZ LITE. (2007, September 12). Winfield Solutions, LLC.
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Material Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine. (n.d.). Santa Cruz Biotechnology.
  • Safe Disposal of Pesticides. (2025, July 3). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Disposal. (1984, May). WAAC Newsletter.
  • Safe disposal of pesticides. (n.d.). NSW Environment Protection Authority.
  • Requirements for Pesticide Disposal. (2025, December 22). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aquatic Life. (2022, April 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Dispose of Household Hazardous Waste Properly. (n.d.). Las Vegas Valley Stormwater Quality Management Committee. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.